Lexithromycin
描述
属性
分子式 |
C38H70N2O13 |
|---|---|
分子量 |
763.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI 键 |
HPZGUSZNXKOMCQ-IXGVTZHESA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lexithromycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from Erythromycin A.[1] By modification at the C-9 position of the aglycone ring, this compound exhibits enhanced stability in acidic conditions and increased hydrophobicity, contributing to improved in vivo absorption compared to its parent compound.[2][3] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with representative experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Identification
This compound is chemically designated as Erythromycin A 9-methoxime.[1] The core structure consists of a 14-membered lactone ring characteristic of erythromycin, with two attached sugar moieties, desosamine and cladinose. The key modification is the conversion of the C-9 ketone of erythromycin to a methoxime functional group.
Chemical Structure:
Caption: Figure 1: A simplified representation of the this compound molecular structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 53066-26-5[1] |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one |
| SMILES | CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O">C@@H--INVALID-LINK--(O)C--INVALID-LINK--C(=NOC)--INVALID-LINK----INVALID-LINK--[C@]1(C)O |
| InChI Key | HPZGUSZNXKOMCQ-SQYJNGITSA-N |
| Synonyms | Erythromycin A 9-methoxime, Wy-48314 |
Physicochemical Properties
This compound's enhanced hydrophobicity and pH stability are key characteristics that distinguish it from erythromycin. Quantitative data for some of its physicochemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | >115 °C (decomposes) | Predicted |
| Solubility | DMSO: 10 mM | |
| Chloroform: Slightly soluble | - | |
| pKa | 13.19 ± 0.70 | Predicted |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action and Biological Activity
Antibacterial Mechanism
The primary antibacterial action of this compound is the inhibition of protein synthesis in susceptible bacteria. This mechanism is common to macrolide antibiotics. This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically at the polypeptide exit tunnel. This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.
Caption: Figure 2: Mechanism of antibacterial action of this compound.
Other Potential Biological Activities
While specific studies on this compound are limited, macrolides as a class are known to possess immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are thought to occur through the modulation of various signaling pathways in host immune cells. Formulations containing this compound were tested in clinical trials as a treatment for HIV, but these were discontinued.
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide representative methodologies for the synthesis and analysis of macrolide antibiotics, which can be adapted for this compound.
Representative Synthesis of a 9-(O-methyloxime) Erythromycin Derivative
Objective: To convert the C-9 ketone of Erythromycin A to a methoxime group.
Materials:
-
Erythromycin A
-
Methoxylamine hydrochloride
-
Pyridine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve Erythromycin A in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar or slight excess of methoxylamine hydrochloride to the solution.
-
Add a base, such as pyridine, to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a work-up procedure, which may involve solvent extraction and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
Caption: Figure 3: A representative workflow for the synthesis of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a sample. This is a general method for macrolide analysis and would require optimization for this compound.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
Mobile Phase (Example):
-
A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a fixed volume of the standards and samples.
-
Run a gradient elution program to separate this compound from other components.
-
Detect the analyte at an appropriate wavelength (e.g., ~210 nm for macrolides) or by its mass-to-charge ratio if using an MS detector.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in the growth medium to achieve a range of concentrations.
-
Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).
-
Inoculate each well (except the negative control) with a standardized suspension of the test bacterium.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Summary and Future Directions
This compound is a structurally defined semi-synthetic macrolide with improved pharmacokinetic properties compared to erythromycin. Its primary mechanism of action is well-understood and characteristic of its class. However, there is a notable lack of publicly available, detailed experimental data on its specific physicochemical properties, advanced biological activities beyond its direct antibacterial effects, and comprehensive clinical trial results. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound. This includes detailed characterization of its signaling effects in host cells, head-to-head comparative studies with other macrolides, and further investigation into its efficacy in various infectious disease models.
References
The Synthesis of Lexithromycin from Erythromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of lexithromycin, a semi-synthetic macrolide antibiotic, from its precursor, erythromycin A. The synthesis involves a two-step process: the conversion of the C9 ketone of erythromycin A to its 9-oxime, followed by the specific O-methylation of the oxime to yield this compound. This document provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.
Overview of the Synthesis Pathway
This compound, chemically known as Erythromycin A 9-(O-methyloxime), is synthesized from erythromycin A through a straightforward chemical modification. The core of this transformation is the derivatization of the ketone group at the C9 position of the erythronolide ring, which enhances the acid stability of the molecule compared to the parent compound. The overall synthesis pathway is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound from erythromycin A.
Step 1: Synthesis of Erythromycin A 9-Oxime
The initial step involves the conversion of the C9 ketone of erythromycin A to an oxime. This is typically achieved by reacting erythromycin A with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
-
Dissolution: Suspend Erythromycin A (1.0 equivalent) in a suitable solvent, such as methanol or isopropanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (approximately 3.0 equivalents) and a base (e.g., sodium acetate, approximately 3.0 equivalents) to the suspension.
-
Reaction: Reflux the reaction mixture for several hours (typically 10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) to yield Erythromycin A 9-Oxime.
Step 2: Synthesis of this compound (Erythromycin A 9-(O-methyloxime))
The second step is the O-methylation of the Erythromycin A 9-Oxime. This involves the reaction of the oxime with a methylating agent in the presence of a base. To achieve selective methylation on the oxime's oxygen, protection of the hydroxyl groups on the macrolide ring is often necessary, though direct O-alkylation of the oxime has been reported.
Experimental Protocol:
-
Dissolution: Dissolve Erythromycin A 9-Oxime (1.0 equivalent) in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium hydroxide or sodium hydride, to the solution and stir for a period to form the oximate anion.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (typically in slight excess), to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 15-20°C) for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from erythromycin. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Solvents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Oximation | Erythromycin A, Hydroxylamine hydrochloride, Sodium acetate | Methanol | 75 - 85 | >95 |
| 2. O-Methylation | Erythromycin A 9-Oxime, Methyl iodide, Potassium hydroxide | DMF/Toluene | 80 - 90 | >97 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from erythromycin A is a well-established process involving the formation of an oxime at the C9 position, followed by O-methylation. The methodologies provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development. The successful synthesis of this compound and other erythromycin derivatives relies on careful control of reaction conditions to ensure high yield and purity. Further optimization of these protocols may be possible to enhance the efficiency and scalability of the synthesis for industrial applications.
Lexithromycin (CAS 53066-26-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from erythromycin. Characterized by its improved acid stability and hydrophobicity, this compound was developed to enhance in vivo absorption compared to its parent compound. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Although an early development in the optimization of erythromycin, it was quickly superseded by more effective compounds like Roxithromycin, and as a result, extensive research and clinical data for this compound are limited. Formulations containing this compound were briefly investigated in clinical trials for the treatment of HIV but were discontinued.[1][2][3] This guide provides a comprehensive overview of the available technical information on this compound, with comparative data from the closely related and more extensively studied macrolide, Roxithromycin, to provide a functional context for researchers.
Chemical and Physical Properties
This compound is chemically designated as Erythromycin A 9-methoxime.[4] Its structural modification from erythromycin involves the reaction of the 9-keto moiety to a methyl oxime, which confers greater stability in acidic environments and increases its lipophilicity.[5] These properties were intended to improve its oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53066-26-5 | |
| Molecular Formula | C38H70N2O13 | |
| Molecular Weight | 762.97 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 10 mM | |
| Storage Temperature | -20°C | |
| Melting Point | >115°C (decomposes) |
Mechanism of Action
The primary antibacterial action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S rRNA component within the large subunit, effectively obstructing the polypeptide exit tunnel. This blockage prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. While primarily considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal properties.
References
- 1. logixsjournals.com [logixsjournals.com]
- 2. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single oral dose pharmacokinetics of erythromycin and roxithromycin and the effects of chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolution of Early Semi-Synthetic Macrolides: A Technical Comparison of Roxithromycin and Other Key Macrolide Antibiotics
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The macrolide class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. The journey from the first-generation macrolide, erythromycin, to its semi-synthetic successors has been driven by the need for improved acid stability, better pharmacokinetic profiles, and enhanced tolerability. An early endeavor in this evolution was the development of lexithromycin, a semi-synthetic derivative of erythromycin. While this compound showed promise with improved pH stability and hydrophobicity, it was quickly surpassed by roxithromycin, a compound that demonstrated these advantages to a greater extent.[1] Consequently, this compound was not extensively studied and has been largely relegated to a historical footnote in macrolide development.[1] This guide will, therefore, focus on its more successful successor, roxithromycin, and provide an in-depth technical comparison with other pivotal macrolides: the parent compound erythromycin, and the widely-used clarithromycin and azithromycin.
This document will delve into the core scientific and technical aspects of these macrolides, presenting comparative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways to provide a comprehensive resource for the scientific community.
Mechanism of Action: A Shared Foundation
All macrolide antibiotics, including roxithromycin, erythromycin, clarithromycin, and azithromycin, share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) component within the polypeptide exit tunnel.[2][3] This binding action physically obstructs the path of the nascent polypeptide chain, thereby preventing its elongation and effectively halting protein synthesis.[2] This bacteriostatic action, which can become bactericidal at higher concentrations, ultimately inhibits bacterial growth and replication.
Figure 1: Mechanism of Action of Macrolide Antibiotics.
Comparative Antimicrobial Spectrum
The in-vitro activity of macrolides is a critical determinant of their clinical utility. While their spectrums are broadly similar, there are notable differences in potency against specific pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for roxithromycin, erythromycin, clarithromycin, and azithromycin against key respiratory and soft tissue pathogens. MIC values are presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Pathogen | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae | Roxithromycin | 0.06 | 0.25 |
| Erythromycin | 0.063 | 0.13 | |
| Clarithromycin | 0.031 | 0.063 | |
| Azithromycin | 0.13 | 0.25 | |
| Haemophilus influenzae | Roxithromycin | 1.0 | 4.0 |
| Erythromycin | 2.0 | 8.0 | |
| Clarithromycin | 2.0 | 8.0 | |
| Azithromycin | 0.5 | 2.0 | |
| Moraxella catarrhalis | Roxithromycin | 0.12 | 0.25 |
| Erythromycin | 0.12 | 0.25 | |
| Clarithromycin | 0.06 | 0.12 | |
| Azithromycin | 0.03 | 0.06 | |
| Staphylococcus aureus (MSSA) | Roxithromycin | 0.25 | 0.5 |
| Erythromycin | 0.25 | 0.5 | |
| Clarithromycin | 0.12 | 0.25 | |
| Azithromycin | 0.5 | 1.0 | |
| Mycoplasma pneumoniae | Roxithromycin | ≤0.008 | 0.015 |
| Erythromycin | ≤0.008 | 0.015 | |
| Clarithromycin | 0.004 | 0.008 | |
| Azithromycin | ≤0.008 | 0.015 | |
| Chlamydia pneumoniae | Roxithromycin | 0.03 | 0.06 |
| Erythromycin | 0.06 | 0.12 | |
| Clarithromycin | 0.03 | 0.06 | |
| Azithromycin | 0.06 | 0.12 | |
| Legionella pneumophila | Roxithromycin | 0.12 | 0.5 |
| Erythromycin | 0.25 | 0.5 | |
| Clarithromycin | 0.06 | 0.12 | |
| Azithromycin | 0.12 | 0.25 |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented is a synthesis from multiple sources for comparative purposes.
Pharmacokinetic Profiles: A Key Differentiator
The significant advancements of semi-synthetic macrolides over erythromycin lie in their pharmacokinetic properties. Improved oral bioavailability, longer half-lives, and extensive tissue penetration have led to more convenient dosing regimens and better clinical outcomes.
| Parameter | Roxithromycin | Erythromycin | Clarithromycin | Azithromycin |
| Oral Bioavailability (%) | ~50% | 30-65% (ester dependent) | ~55% | ~38% |
| Protein Binding (%) | 96% (saturable) | 70-90% | 42-70% | 7-51% (concentration dependent) |
| Elimination Half-life (t1/2) | ~12 hours | 1.5-2 hours | 3-7 hours | ~68 hours |
| Metabolism | Minimal hepatic | Extensive (CYP3A4) | Extensive (CYP3A4) to active 14-OH metabolite | Minimal hepatic |
| Primary Excretion Route | Feces | Bile | Renal and Hepatic | Biliary |
| Tissue Penetration | High | Moderate | High | Very High |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a macrolide is determined using standardized methods from bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is a commonly employed technique.
Methodology: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the macrolide antibiotic is prepared in the broth within a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or with CO2 for fastidious organisms like S. pneumoniae).
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2: Workflow for MIC Determination by Broth Microdilution.
In Vivo Efficacy Assessment: Murine Thigh Infection Model
Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine thigh infection model is a standard for assessing activity against localized bacterial infections.
Methodology: Murine Thigh Infection Model
-
Induction of Neutropenia (Optional): Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide to create a more severe and reproducible infection.
-
Infection: A standardized inoculum of the test pathogen (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), groups of mice are treated with the macrolide antibiotic via a clinically relevant route (e.g., oral gavage). A control group receives a placebo.
-
Endpoint Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.
-
Bacterial Load Quantification: The dilutions are plated on appropriate agar media to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to that of the control group.
Immunomodulatory Effects and Signaling Pathways
Beyond their antibacterial properties, macrolides, including roxithromycin, possess significant immunomodulatory and anti-inflammatory effects. These effects are particularly relevant in chronic inflammatory respiratory diseases. A key mechanism involves the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines.
Macrolides can suppress the activation of NF-κB and AP-1, leading to a downstream reduction in the production of inflammatory mediators like Interleukin-8 (IL-8), a potent neutrophil chemoattractant, and Tumor Necrosis Factor-alpha (TNF-α). This results in decreased neutrophil infiltration and a dampening of the inflammatory response.
Figure 3: Macrolide Inhibition of Pro-inflammatory Signaling.
Clinical Efficacy and Safety
Roxithromycin has demonstrated clinical efficacy in the treatment of a range of infections, particularly those of the respiratory tract and soft tissues. Large-scale clinical trials have shown high rates of clinical resolution or improvement in conditions such as pharyngitis, sinusitis, bronchitis, and pneumonia.
Compared to erythromycin, roxithromycin generally exhibits a more favorable safety profile, with a lower incidence of gastrointestinal side effects such as nausea, vomiting, and abdominal pain. This improved tolerability is a significant clinical advantage. However, like other macrolides, roxithromycin can be associated with QTc interval prolongation and has the potential for drug-drug interactions, primarily through the inhibition of cytochrome P450 enzymes, although to a lesser extent than erythromycin.
Conclusion
The development of semi-synthetic macrolides, exemplified by roxithromycin, marked a significant advancement over the parent compound, erythromycin. While the initial exploration of compounds like this compound paved the way, it was roxithromycin that delivered a clinically superior profile characterized by enhanced pharmacokinetics, improved tolerability, and retained antimicrobial efficacy. When compared to later macrolides such as clarithromycin and azithromycin, roxithromycin maintains a competitive position, particularly with its distinct pharmacokinetic and immunomodulatory properties. For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum, pharmacokinetic behavior, and non-antibiotic effects of these macrolides is paramount for the rational design and application of future anti-infective therapies. This guide provides a foundational technical overview to support these ongoing efforts.
References
Core Physicochemical Properties of Roxithromycin: A Technical Guide to Solubility and Stability
This technical guide provides an in-depth overview of the solubility and stability of the macrolide antibiotic roxithromycin. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental insights to support further research and formulation activities. While the initial query focused on "lexithromycin," the available scientific literature predominantly refers to roxithromycin, a closely related and well-documented erythromycin derivative. The data presented herein pertains to roxithromycin.
Solubility Profile
Roxithromycin's solubility is a critical factor in its formulation and bioavailability. It is characterized as sparingly soluble in aqueous buffers, with significantly higher solubility in organic solvents.
Table 1: Solubility of Roxithromycin in Various Solvents
| Solvent System | Solubility |
| Ethanol | ~ 30 mg/mL[1] |
| DMSO | ~ 15 mg/mL[1] |
| Dimethyl formamide (DMF) | ~ 15 mg/mL[1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL[1] |
| Water (25 °C) | 0.0189 mg/L (estimated)[2] |
| Chloroform | Slightly soluble |
Experimental Protocol for Aqueous Solubility Determination (as inferred from literature):
To achieve maximum solubility in aqueous buffers, a common laboratory procedure involves first dissolving roxithromycin in an organic solvent, such as ethanol, before dilution with the aqueous buffer of choice. An inert gas purge of the solvent prior to dissolution is recommended to prevent oxidation.
A general workflow for preparing an aqueous solution of roxithromycin is as follows:
Caption: Workflow for Preparing an Aqueous Solution of Roxithromycin.
Stability Profile
The stability of roxithromycin is influenced by several factors, most notably pH and storage conditions. Understanding its degradation pathways is crucial for developing stable pharmaceutical formulations.
Table 2: Stability Data for Roxithromycin
| Condition | Observation |
| Storage (Solid) | Stable for ≥ 4 years at -20°C. |
| Aqueous Solution | Not recommended for storage for more than one day. |
| pH 1.2 | Rapid degradation observed. |
| pH 4.5 and 6.8 | Dissolution is rapid and complete for oral suspensions. |
Experimental Protocol for Stability-Indicating HPLC Method (as inferred from literature):
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of roxithromycin and quantifying its degradation products. A typical stability study involves subjecting the drug substance or product to various stress conditions and analyzing the samples at specified time points.
A generalized workflow for a stability study using HPLC is outlined below:
Caption: General Workflow for a Roxithromycin Stability Study.
Degradation Pathway Considerations:
Roxithromycin undergoes significant degradation in acidic conditions (pH 1.2), which simulates the gastric environment. This has led to the development of enteric-coated formulations to protect the drug from acid hydrolysis in the stomach and allow for its release and absorption in the more neutral pH of the intestine. The primary metabolite identified is descladinose roxithromycin, along with minor metabolites N-mono and N-di-demethyl roxithromycin.
The following diagram illustrates the logical relationship between pH and the degradation of roxithromycin in the context of oral administration.
Caption: pH-Dependent Fate of Oral Roxithromycin.
References
The In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the 14-membered lactone ring class. Developed to improve upon the acid stability and pharmacokinetic profile of erythromycin, roxithromycin has been utilized in the treatment of various respiratory tract, skin and soft tissue, and urogenital infections. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of roxithromycin, detailing its mechanism of action, antimicrobial activity against a range of clinically relevant bacteria, and the standardized methodologies used for its evaluation.
Mechanism of Action
Roxithromycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The primary target for roxithromycin is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of the 50S subunit, specifically within the polypeptide exit tunnel, roxithromycin physically obstructs the passage of nascent polypeptide chains. This steric hindrance prevents the elongation of the peptide chain, ultimately leading to the cessation of protein synthesis and the inhibition of bacterial growth. At higher concentrations, bactericidal activity can sometimes be observed.[1]
References
The Ribosomal Binding Site of Macrolide Antibiotics: A Technical Guide
Disclaimer: The term "Lexithromycin" did not yield specific results in scientific literature searches. This guide assumes the intended subject is a macrolide antibiotic and will focus on the well-documented interactions of this class, with a particular emphasis on roxithromycin and related compounds like telithromycin, for which significant data exists.
This technical guide provides an in-depth exploration of the macrolide antibiotic binding site on the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. The document details the molecular interactions at the binding site, presents quantitative binding data, outlines experimental protocols for studying these interactions, and provides visualizations of key processes.
The Macrolide Ribosomal Binding Site
Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein.[1][2] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass.[3][4] By binding within this tunnel, macrolides physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, though bactericidal effects can be observed at higher concentrations.
The binding pocket for macrolides is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins. Key interactions have been identified through X-ray crystallography, chemical footprinting, and mutational studies.
Primary Interaction Points on the 23S rRNA:
-
Domain V (Peptidyl Transferase Center Loop): This is the central region of interaction. Nucleotides A2058 and A2059 are critical for the binding of most macrolides. The desosamine sugar moiety of the macrolide forms hydrogen bonds with these adenine residues. Methylation of A2058 is a common mechanism of bacterial resistance, as it sterically hinders macrolide binding.
-
Domain II (Hairpin 35): Nucleotides in this region, particularly A752 , also contribute to the binding of certain macrolides, especially those with extended side chains like the ketolides.
-
Other Key Nucleotides: G2505 has been shown to be involved in stabilizing the macrolide in its binding pocket through hydrogen bonds. For ketolides like telithromycin, an additional interaction with the base pair U2609:A752 is crucial for their high-affinity binding.
Role of Ribosomal Proteins:
While the primary interactions are with rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can influence macrolide binding and resistance. Mutations in these proteins can allosterically alter the conformation of the rRNA binding pocket, thereby affecting drug affinity.
Quantitative Analysis of Macrolide-Ribosome Binding
The affinity of macrolide antibiotics for the ribosome can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating tighter binding. The binding of some macrolides, such as roxithromycin and telithromycin, has been shown to follow a two-step mechanism: an initial rapid, low-affinity binding followed by a slower conformational change to a high-affinity state.
| Antibiotic | Organism | Method | Kd (Overall) | KT (Initial) | KT* (Final) | Reference(s) |
| Roxithromycin | E. coli | Kinetic Analysis | 20 nM | - | - | |
| Erythromycin | E. coli | Kinetic Analysis | 36 nM | - | - | |
| Clarithromycin | E. coli | Kinetic Analysis | 8 nM | - | - | |
| Telithromycin | E. coli | Kinetic & Footprinting | - | 500 nM | 8.33 nM | |
| Erythromycin | S. pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | - | - | |
| Solithromycin | S. pneumoniae | Equilibrium Binding | 5.1 ± 1.1 nM | - | - |
Visualizing Macrolide-Ribosome Interactions
Macrolide Binding Site within the 50S Ribosomal Subunit
Caption: Interaction of roxithromycin with key rRNA nucleotides and proteins in the NPET.
Two-Step Binding Mechanism of Telithromycin
Caption: The two-step binding model of telithromycin to the E. coli ribosome.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves quantifying the synthesis of a reporter protein, such as luciferase or a fluorescent protein.
Materials:
-
Cell-free in vitro translation system (e.g., PURExpress®)
-
Reporter mRNA (e.g., SNAPf mRNA)
-
Quenched fluorogenic substrate for the reporter protein
-
Macrolide antibiotic stock solution
-
Nuclease-free water
-
Microplate reader with fluorescence detection
Procedure:
-
Reaction Setup: In a microplate, prepare the in vitro translation reactions. For each reaction, combine the components of the cell-free system according to the manufacturer's instructions.
-
Addition of Antibiotic: Add the macrolide antibiotic to the reactions at a range of concentrations. Include a positive control (no antibiotic) and a negative control (no mRNA).
-
Initiation of Translation: Add the reporter mRNA to all wells except the negative control to start the translation process.
-
Real-Time Monitoring: Place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the fluorescence signal over time. The increase in fluorescence corresponds to the synthesis of the reporter protein.
-
Data Analysis: Plot the end-point fluorescence values as a function of the antibiotic concentration. Normalize the data to the positive and negative controls. Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Chemical Footprinting of the Ribosome-Macrolide Complex
Chemical footprinting is used to identify the specific nucleotides in the rRNA that are in close contact with the bound antibiotic. The principle is that the bound drug protects these nucleotides from modification by chemical probes.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Macrolide antibiotic
-
Chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines)
-
Primer extension analysis reagents (reverse transcriptase, radiolabeled or fluorescently labeled DNA primers complementary to a region downstream of the binding site, dNTPs)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Ribosome-Macrolide Complex Formation: Incubate purified ribosomes with the macrolide antibiotic at a concentration sufficient to ensure binding. Include a control sample of ribosomes without the antibiotic.
-
Chemical Modification: Treat both the ribosome-macrolide complex and the control ribosomes with a limited amount of the chemical modifying agent (e.g., DMS). The reaction conditions should be optimized to ensure, on average, no more than one modification per rRNA molecule.
-
RNA Extraction: Stop the modification reaction and purify the rRNA from both samples.
-
Primer Extension: Perform primer extension analysis on the purified rRNA. A labeled primer is annealed to the rRNA and extended by reverse transcriptase. The enzyme will stop at a nucleotide that has been chemically modified.
-
Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing PAGE.
-
Analysis: Compare the band patterns from the antibiotic-treated and control samples. A decrease in the intensity of a band in the antibiotic-treated sample indicates that the corresponding nucleotide was protected from chemical modification by the bound drug, thus identifying a contact point.
X-ray Crystallography of a Ribosome-Macrolide Complex
This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome, revealing atomic-level details of the interaction.
Materials:
-
Highly purified and concentrated 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus)
-
Macrolide antibiotic
-
Crystallization buffer (containing precipitants like PEG, salts, and buffering agents)
-
Cryo-protectant solution
-
X-ray diffraction equipment (synchrotron source is typically required)
Procedure:
-
Complex Formation: Incubate the purified 70S ribosomes with the macrolide antibiotic at a molar excess to ensure saturation of the binding site.
-
Crystallization: Use the vapor diffusion method (hanging drop or sitting drop) to crystallize the ribosome-macrolide complex. This involves mixing the complex with a crystallization buffer and allowing it to equilibrate against a reservoir of a higher precipitant concentration. This process is often lengthy and requires extensive screening of different conditions.
-
Crystal Harvesting and Cryo-cooling: Once crystals of suitable size and quality are obtained, they are briefly soaked in a cryo-protectant solution and then flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.
-
Data Collection: Mount the frozen crystal in a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The phases of the diffraction pattern are determined using methods like molecular replacement, using a known ribosome structure as a model. The atomic model of the ribosome-macrolide complex is then built into the electron density map and refined to obtain the final high-resolution structure.
This guide provides a foundational understanding of the macrolide ribosomal binding site and the experimental approaches used to study it. The detailed protocols offer a starting point for researchers aiming to investigate the interactions of novel antibiotic compounds with the bacterial ribosome.
References
- 1. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. logy.org [logy.org]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Preparation of Lexithromycin Stock Solutions for Research Applications
This document provides a detailed protocol for the preparation of this compound stock solutions intended for laboratory research purposes. The information herein is compiled based on established methodologies for macrolide antibiotics, offering a standardized approach to ensure consistency and accuracy in experimental settings.
Introduction
This compound is a derivative of erythromycin A and functions as an antibacterial agent.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in various research applications, including antimicrobial susceptibility testing and in vitro cellular assays. This protocol outlines the necessary steps, materials, safety precautions, and storage conditions for preparing this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related macrolide antibiotics to guide the preparation and storage of stock solutions.
| Parameter | This compound | Roxithromycin (Related Macrolide) | Azithromycin (Related Macrolide) | Erythromycin (Related Macrolide) |
| Molecular Weight | 762.97 g/mol [1] | 837.1 g/mol [2] | 749.0 g/mol [3] | 733.9 g/mol [4] |
| Physical Form | Powder/Solid | Solid | Crystalline Solid | Crystalline Solid |
| Solubility | Slightly soluble in Chloroform and DMSO | ~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF | ~16 mg/mL in Ethanol and DMF; ~5 mg/mL in DMSO | ~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF |
| Powder Storage | -20°C, under inert atmosphere, hygroscopic | -20°C | -20°C | -20°C |
| Powder Stability | 3 years at -20°C | ≥ 4 years | ≥ 4 years | ≥ 4 years |
| Solution Storage | Solutions are unstable; prepare fresh | Aqueous solutions not recommended for >1 day | Aqueous solutions not recommended for >1 day | Aqueous solutions not recommended for >1 day |
Experimental Protocol: this compound Stock Solution Preparation
This protocol provides two common methods for dissolving macrolide antibiotics. Given that this compound solutions are noted to be unstable, it is recommended to prepare them fresh for each experiment.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (95-100%), sterile
-
Deionized water, sterile
-
Glacial acetic acid (for Method B)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
This compound should be handled as a hazardous material until more information is available.
-
Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, or contact with skin and eyes.
-
Wear appropriate PPE at all times.
Method A: Dissolution in an Organic Solvent (DMSO or Ethanol)
This is the recommended method for preparing a high-concentration stock solution.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the required volume of sterile DMSO or ethanol to the tube to achieve the desired stock concentration.
-
Dissolution: Close the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.
Method B: Dissolution in Acidified Aqueous Solution
This method can be used for applications where organic solvents are not suitable.
-
Weighing: Tare a sterile conical tube on an analytical balance. Weigh the desired amount of this compound powder into the tube.
-
Initial Dissolution: Add a small volume (<2.5 µL/mL) of glacial acetic acid dropwise to the powder in deionized water until the compound dissolves.
-
Dilution: Add sterile deionized water to reach the final desired volume and concentration.
-
Usage: This solution should be prepared fresh immediately before use.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution using an organic solvent.
Caption: Workflow for this compound Stock Preparation.
Storage and Stability
-
Solid Form: this compound powder should be stored at -20°C in a desiccator under an inert atmosphere, as it is hygroscopic. The stability in this form is reported to be up to 3 years.
-
Stock Solutions: Solutions of this compound are unstable and should be prepared fresh before use. If storage is unavoidable, organic stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C, protected from light. Aqueous solutions of related macrolides are not recommended for storage longer than one day.
References
Application Notes and Protocols for Lexithromycin (Roxithromycin) in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lexithromycin (henceforth referred to by its common name, Roxithromycin) in various in vitro cell culture infection models. This document details its dual-action mechanism as both an antibacterial and an anti-inflammatory agent, offering detailed protocols for assessing its efficacy against intracellular pathogens and its impact on host cell responses.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and azithromycin. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide translocation.[1][2][3] A key feature of Roxithromycin for cell culture infection models is its ability to accumulate to high concentrations within phagocytic cells such as macrophages and polymorphonuclear leukocytes (PMNs), making it particularly effective against intracellular pathogens.[1][3] Beyond its direct antimicrobial activity, Roxithromycin exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production and modulation of key signaling pathways like NF-κB.
These characteristics make Roxithromycin a valuable tool for studying host-pathogen interactions and for the preclinical assessment of new therapeutic strategies for bacterial infections, especially those involving intracellular bacteria and significant inflammatory responses.
Key Applications in Cell Culture Models
-
Determination of Intracellular Antibacterial Efficacy: Assessing the ability of Roxithromycin to kill bacteria that have invaded and reside within host cells.
-
Modulation of Host Inflammatory Response: Investigating the anti-inflammatory effects of Roxithromycin on infected host cells, including the suppression of cytokine and chemokine production.
-
Analysis of Phagocytic Function: Evaluating the effect of Roxithromycin on the ability of phagocytes to engulf and clear pathogens.
Quantitative Data Summary
The following tables summarize key quantitative data for Roxithromycin in various in vitro models.
Table 1: Antimicrobial Activity of Roxithromycin
| Pathogen | Model System | Parameter | Value | Reference |
| Chlamydia trachomatis | In vitro | MIC | 0.05 mg/L | |
| Mycobacterium avium complex | Human Macrophages | Intracellular Killing | 1-3 log reduction | |
| Staphylococcus aureus | Human Macrophages | Intracellular Killing | Significant at 1/2 MIC |
Table 2: Anti-Inflammatory and Cytotoxic Effects of Roxithromycin
| Cell Type | Stimulant | Parameter | Effective Concentration | Reference |
| Human Bronchial Epithelial Cells | IL-1α | IL-8, IL-6, GM-CSF Inhibition | 1-25 µg/mL | |
| Intestinal Epithelial Cells (HCT116, COLO205) | TNF-α | IL-8 Inhibition | Not specified | |
| Human Bronchial Epithelial Cells | IFN-γ | Neutrophil Adhesion Inhibition | 1-25 µg/mL | |
| Human Airway Epithelial Cells | Sulfur Mustard | Cytotoxicity Prevention | 100 µM |
Experimental Protocols
Protocol 1: Intracellular Efficacy of Roxithromycin against Staphylococcus aureus in Macrophages
This protocol outlines a method to determine the ability of Roxithromycin to kill S. aureus that has been internalized by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Staphylococcus aureus strain
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Roxithromycin stock solution
-
Gentamicin
-
Phosphate Buffered Saline (PBS)
-
Sterile water for cell lysis
-
Tryptic Soy Agar (TSA) plates
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells per well and incubate overnight to allow for adherence.
-
Bacterial Preparation: Culture S. aureus overnight in Tryptic Soy Broth (TSB). On the day of the experiment, dilute the bacterial culture in complete cell culture medium.
-
Infection: Remove the culture medium from the macrophages and infect with S. aureus at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophages).
-
Phagocytosis: Incubate for 1 hour to allow for phagocytosis of the bacteria.
-
Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with PBS. Then, add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 30-60 minutes to kill extracellular bacteria.
-
Roxithromycin Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing various concentrations of Roxithromycin (e.g., 0.5x, 1x, 2x MIC) and a control with no antibiotic.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 2, 6, 24 hours).
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages with sterile water for 10-15 minutes.
-
Collect the lysate and perform serial dilutions in PBS.
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
Count the number of Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.
-
Protocol 2: Assessment of Roxithromycin's Anti-Inflammatory Effects on LPS-Stimulated Macrophages
This protocol is designed to measure the inhibitory effect of Roxithromycin on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary monocyte-derived macrophages)
-
Complete cell culture medium
-
Roxithromycin stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Roxithromycin Pre-treatment: Pre-treat the cells with various concentrations of Roxithromycin (e.g., 1, 5, 10, 25 µg/mL) for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 6-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: Cytotoxicity Assay of Roxithromycin
It is crucial to determine the cytotoxic concentration of Roxithromycin on the host cells to ensure that the observed antibacterial or anti-inflammatory effects are not due to cell death.
Materials:
-
Host cell line (e.g., macrophages or epithelial cells)
-
Complete cell culture medium
-
Roxithromycin stock solution
-
Cell viability assay kit (e.g., MTT, WST-1, or LDH release assay)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Roxithromycin Treatment: Add a range of concentrations of Roxithromycin to the wells. It is advisable to use a broad range initially (e.g., 1 to 200 µg/mL). Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathway
References
- 1. Comparative effects of roxithromycin and erythromycin on cellular immune functions in vitro. 3. Killing of intracellular Staphylococcus aureus by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of azithromycin, roxithromycin and erythromycin on human polymorphonuclear leukocyte function against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Penetration and Effects of Antibiotics on Staphylococcus aureus Inside Human Neutrophils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lexithromycin in the Study of Antibiotic Resistance Mechanisms
Introduction
Lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin, serves as a valuable tool for researchers and drug development professionals investigating the mechanisms of antibiotic resistance.[1] Structurally and pharmacologically similar to roxithromycin, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3] Its primary mode of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide translocation and halting bacterial growth.[4][5] Beyond its direct antimicrobial properties, this compound exhibits immunomodulatory effects, influencing cellular signaling pathways implicated in inflammation, which can be relevant in the context of host-pathogen interactions and resistance.
These application notes provide a comprehensive overview of the use of this compound in studying antibiotic resistance, including its mechanism of action, protocols for key experimental assays, and its effects on relevant signaling pathways.
Mechanism of Action and Resistance
This compound, like other macrolide antibiotics, targets the nascent peptide exit tunnel (NPET) on the large ribosomal subunit. By binding to the 23S rRNA component within domain V, it physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of peptidyl-tRNA from the ribosome.
Bacteria have evolved several mechanisms to counteract the action of macrolide antibiotics, which can be effectively studied using this compound:
-
Target Site Modification: The most common form of resistance involves alterations to the antibiotic's binding site on the ribosome. This is often mediated by Erm-type methyltransferases that methylate a specific adenine residue (A2058) in the 23S rRNA, reducing the drug's binding affinity. Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also confer resistance.
-
Active Efflux: Bacteria can actively pump macrolides out of the cell using efflux pumps, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations. This mechanism is a significant contributor to multidrug resistance.
-
Drug Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic.
Applications in Research
This compound is a valuable probe for a variety of research applications in the field of antibiotic resistance:
-
Screening for Novel Antibiotics: It can be used as a reference compound in screens for new antimicrobial agents that target the bacterial ribosome or circumvent existing resistance mechanisms.
-
Investigating Ribosomal Resistance Mechanisms: this compound is instrumental in studying the biochemical and genetic basis of macrolide resistance, including the characterization of mutations in ribosomal RNA and proteins.
-
Evaluating Efflux Pump Activity: Its use in conjunction with efflux pump inhibitors can help elucidate the role of these pumps in conferring resistance to macrolides.
-
Studying Immunomodulatory Effects: The anti-inflammatory properties of this compound, particularly its influence on the NF-κB pathway, can be explored in the context of bacterial infections and the host response.
Data Presentation
The following tables summarize key quantitative data related to the activity of roxithromycin, a close analog of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Roxithromycin Against Common Respiratory Pathogens
| Pathogen | Roxithromycin MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.13 |
| Haemophilus influenzae | >32.0 |
| Moraxella catarrhalis | 4.0 - >32.0 |
| Legionella pneumophila | More effective than erythromycin |
Table 2: Clinical Efficacy of Roxithromycin in Comparison to Other Macrolides
| Comparison | Indication | Clinical Cure Rate (Roxithromycin) | Clinical Cure Rate (Comparator) | Reference |
| Roxithromycin vs. Azithromycin | Acute Lower Respiratory Tract Infections | 87.2% | 91.9% | |
| Roxithromycin vs. Azithromycin | Atypical Pneumonia | 94.3% | 98.9% | |
| Roxithromycin vs. Clarithromycin | Community-Acquired Pneumonia | 81% | 76% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., broth medium)
-
Multipipettor
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Ribosome Binding Assay using Fluorescence Polarization
This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.
Materials:
-
Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)
-
Isolated 70S bacterial ribosomes
-
This compound
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)
-
96-well black microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Incubate ribosomes at 37°C for 15 minutes and then dilute in binding buffer.
-
For displacement assays, pre-incubate the fluorescently labeled erythromycin with the ribosomes for 30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for 2 hours.
-
Measure fluorescence polarization using a plate reader (excitation at 485 nm and emission at 530 nm).
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound.
Protocol 3: Bacterial Efflux Pump Assay using a Fluorescent Dye
This protocol assesses the activity of bacterial efflux pumps by measuring the accumulation of a fluorescent substrate.
Materials:
-
Bacterial culture
-
Fluorescent dye (e.g., Ethidium Bromide or Nile Red)
-
This compound (as a potential efflux pump substrate or inhibitor)
-
Efflux pump inhibitor (e.g., CCCP - Carbonyl cyanide m-chlorophenylhydrazone) as a positive control
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and wash them.
-
Load the cells with the fluorescent dye in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.
-
Wash the cells to remove the inhibitor and extracellular dye.
-
Resuspend the cells in a buffer containing glucose to energize the efflux pumps.
-
Add this compound at various concentrations to different wells.
-
Monitor the fluorescence over time. A decrease in fluorescence indicates active efflux of the dye. Inhibition of this decrease by this compound suggests it may be an efflux pump substrate or inhibitor.
Protocol 4: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the investigation of this compound's effect on the NF-κB signaling pathway in host cells.
Materials:
-
Host cell line (e.g., macrophages, epithelial cells)
-
This compound
-
Stimulating agent (e.g., TNF-α or LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture host cells and pre-treat with various concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like TNF-α or LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the levels of p65.
Protocol 5: Measurement of Matrix Metalloproteinase-7 (MMP-7) Expression
This protocol outlines how to measure the effect of this compound on the expression of MMP-7, an enzyme involved in tissue remodeling and inflammation.
Materials:
-
Host cell line or tissue samples
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for MMP-7 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
-
ELISA kit for MMP-7
Procedure (for qPCR):
-
Treat cells or animals with this compound.
-
Isolate total RNA from the samples.
-
Synthesize cDNA from the RNA.
-
Perform real-time PCR using primers for MMP-7 and a housekeeping gene.
-
Analyze the relative expression of MMP-7 mRNA normalized to the housekeeping gene.
Procedure (for ELISA):
-
Collect cell culture supernatants or tissue lysates after treatment with this compound.
-
Perform an ELISA for MMP-7 according to the manufacturer's instructions.
-
Quantify the concentration of MMP-7 protein in the samples.
Visualizations
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for MIC determination.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: Regulation of MMP-7 expression and its inhibition by this compound.
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Roxithromycin suppresses involucrin expression by modulation of activator protein-1 and nuclear factor-kappaB activities of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Macrolide Antibiotics as Research Tools in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are of significant interest to researchers for their specific inhibition of bacterial protein synthesis. This document provides detailed information and protocols on the use of a representative macrolide antibiotic, herein referred to as "Lexithromycin" for illustrative purposes, as a research tool to study and inhibit protein synthesis. The principles and methods described are broadly applicable to other macrolides such as erythromycin and azithromycin.
Macrolides exert their effect by binding to the 50S subunit of the bacterial ribosome, leading to the disruption of protein synthesis.[1] This specific mechanism of action makes them invaluable tools for dissecting the intricacies of ribosomal function and for the development of novel antibacterial agents.
Mechanism of Action
This compound, as a macrolide antibiotic, inhibits protein synthesis by targeting the bacterial ribosome.[2] The binding site is located within the nascent peptide exit tunnel of the 50S ribosomal subunit.[2] This interaction leads to a few key inhibitory events:
-
Peptide Chain Elongation Arrest: By binding within the exit tunnel, the macrolide physically obstructs the passage of the growing polypeptide chain.[1] This steric hindrance prevents the ribosome from translocating along the mRNA, thereby halting protein synthesis.
-
Premature Dissociation of Peptidyl-tRNA: The presence of the macrolide can induce conformational changes in the ribosome, leading to the premature dissociation of the peptidyl-tRNA from the P-site.[3] This results in the release of incomplete polypeptide chains.
-
Inhibition of 50S Subunit Assembly: Some macrolides have been shown to interfere with the assembly of the 50S ribosomal subunit, further reducing the cell's capacity for protein synthesis.
It is important to note that macrolides are considered context-specific inhibitors of translation, meaning their inhibitory activity can depend on the specific amino acid sequence of the nascent polypeptide chain.
Caption: Mechanism of this compound action on the bacterial ribosome.
Quantitative Data: In Vitro Inhibition of Protein Synthesis
The following table summarizes the 50% inhibitory concentration (IC50) values for representative macrolide antibiotics against protein synthesis in different bacterial strains. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.
| Antibiotic | Organism | IC50 (µg/mL) | Reference |
| Azithromycin | Haemophilus influenzae | 0.4 | |
| Erythromycin | Haemophilus influenzae | 1.5 |
Experimental Protocols
Protocol 1: Determination of IC50 for Protein Synthesis Inhibition
This protocol outlines a method to determine the concentration of this compound required to inhibit protein synthesis by 50% in a bacterial culture.
Materials:
-
Bacterial strain of interest (e.g., E. coli, H. influenzae)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Radiolabeled amino acid (e.g., [35S]-Methionine)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the growth medium with the bacterial strain and grow to mid-log phase (OD600 of 0.4-0.6) in an incubator shaker at the optimal temperature.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested. Include a no-drug control.
-
Inhibition Assay: a. Aliquot equal volumes of the mid-log phase culture into microcentrifuge tubes. b. Add the different concentrations of this compound to the respective tubes. c. Add the radiolabeled amino acid to each tube at a final concentration of 1-5 µCi/mL. d. Incubate the tubes for a short period (e.g., 30-60 minutes) under the same growth conditions.
-
Protein Precipitation: a. Stop the reaction by adding an equal volume of cold 10% TCA to each tube. b. Incubate on ice for 30 minutes to precipitate the proteins. c. Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Carefully discard the supernatant. e. Wash the pellet with 5% TCA and centrifuge again. Repeat this wash step. f. Resuspend the final pellet in a small volume of a suitable buffer or water.
-
Quantification: a. Transfer the resuspended pellet to a scintillation vial containing scintillation fluid. b. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Plot the CPM values against the corresponding this compound concentrations. b. Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the incorporation of the radiolabeled amino acid compared to the no-drug control.
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol 2: In Vitro Translation Assay
This protocol uses a cell-free protein synthesis system to directly measure the effect of this compound on translation.
Materials:
-
Commercial E. coli S30 cell-free extract system (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.)
-
DNA template encoding a reporter gene (e.g., luciferase, GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luciferase assay reagent or fluorescence plate reader
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, set up the cell-free protein synthesis reactions according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-drug control and a positive control inhibitor if available.
-
Initiation: Add the DNA template to initiate the transcription and translation reactions.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30-37°C) for the specified time (e.g., 1-2 hours).
-
Detection:
-
For a luciferase reporter, add the luciferase assay reagent and measure luminescence using a plate reader.
-
For a GFP reporter, measure fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the reporter signal against the this compound concentration to determine the inhibitory effect.
Signaling Pathway Considerations
While the primary target of this compound is the bacterial ribosome, the inhibition of protein synthesis can have downstream effects on various cellular signaling pathways. For instance, in bacteria, the stringent response is a key signaling pathway that is activated by amino acid starvation and can be influenced by ribosome-acting antibiotics. In eukaryotic systems, off-target effects of antibiotics, although less common for macrolides, could potentially interfere with signaling pathways like NF-κB, which is involved in inflammation. When using this compound as a research tool, it is important to consider these potential indirect effects and design appropriate controls.
Caption: Relationship of this compound to a key bacterial signaling pathway.
Conclusion
This compound and other macrolide antibiotics are powerful and specific tools for the study of bacterial protein synthesis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds in their investigations. Careful consideration of the experimental design, including appropriate controls and concentration ranges, will ensure the generation of reliable and interpretable data. The context-specific nature of macrolide inhibition also presents an exciting avenue for further research into the dynamic process of ribosomal translation.
References
In Vivo Animal Model Studies of Macrolide Antibiotics: Application Notes and Protocols
Disclaimer: Information regarding a specific antibiotic named "Lexithromycin" is not available in the public domain. The following application notes and protocols are based on in vivo studies of other well-characterized macrolide antibiotics, primarily Azithromycin and Roxithromycin, to provide a representative example of the requested content.
Introduction
Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring. They are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1][2] Beyond their antimicrobial properties, certain macrolides also exhibit anti-inflammatory and immunomodulatory effects.[3] In vivo animal models are crucial for the preclinical evaluation of new macrolide antibiotics, providing essential data on their pharmacokinetic/pharmacodynamic (PK/PD) profiles, efficacy in various infection models, and overall safety and toxicology.[4][5]
These application notes provide a summary of quantitative data from in vivo animal studies of representative macrolides and detail the experimental protocols for key assessments.
Data Presentation: Quantitative In Vivo Data for Representative Macrolides
The following tables summarize key pharmacokinetic, efficacy, and toxicology data from in vivo studies in various animal models.
Table 1: Pharmacokinetic Parameters of Representative Macrolides in Animal Models
| Animal Model | Macrolide | Dose & Route | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) | Tissue/Plasma Ratio | Reference |
| Dogs | Roxithromycin | 20 mg/kg IV | - | - | - | - | |
| Mice, Rats, Dogs, Monkeys | Azithromycin | Oral | - | - | Uniformly long | 13.6 - 137 | |
| Humans | Roxithromycin | 150 mg Oral | - | - | ~12 | - |
Note: Specific Cmax and AUC values were not provided in all abstracts. The data highlights the high tissue penetration of azithromycin.
Table 2: Efficacy of Representative Macrolides in Animal Infection Models
| Animal Model | Infection Model | Macrolide | Dose Regimen | Efficacy Endpoint | Outcome | Reference |
| Gerbils | H. influenzae Middle Ear Infection | Azithromycin | Oral | Bacterial Clearance | Effective | |
| Mice | S. aureus Thigh Infection | Azithromycin | Oral | Bacterial Load Reduction | Effective | |
| Mice | Toxoplasma gondii | Azithromycin | 200 mg/kg/day Oral | Survival Rate | 100% survival | |
| Mice | Toxoplasma gondii | Roxithromycin | - | Survival Rate | Less effective than Azithromycin | |
| Rats | Sulfur Mustard Inhalation Injury | Roxithromycin | 40 mg/kg Oral | Reduction in Lung Injury | Significant improvement |
Table 3: Toxicology Profile of Representative Macrolides in Animal Models
| Animal Model | Macrolide | Study Duration | Dose | Key Findings | Reference |
| Rats & Dogs | Erythromycin Derivatives | 4-5 days, 28 days, 6 months | Various | EC and EE were hepatotoxic in dogs. | |
| Mice | Azithromycin | Single dose & short-term | Up to 200 mg/kg Oral | No evidence of mutagenicity or chromosomal aberrations. | |
| Poultry | Roxithromycin & Ciprofloxacin | 5 days | Therapeutic Doses | Concurrent administration appears safe. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below.
Protocol 1: Murine Model of Acute Toxoplasmosis Efficacy Study
Objective: To evaluate the in vivo efficacy of a macrolide antibiotic against an acute Toxoplasma gondii infection in mice.
Materials:
-
NMRI mice
-
Tachyzoites of the RH strain of Toxoplasma gondii
-
Test macrolide (e.g., Azithromycin)
-
Control vehicle
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate NMRI mice to laboratory conditions for at least one week prior to the experiment.
-
Infection: Infect mice intraperitoneally with 200 tachyzoites of the virulent RH strain of T. gondii.
-
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer the test macrolide (e.g., 200 mg/kg Azithromycin) orally once or twice daily for ten consecutive days.
-
A control group should receive the vehicle alone.
-
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a predefined period (e.g., 30 days).
-
Endpoint: The primary endpoint is the survival rate of the treated mice compared to the control group.
Protocol 2: Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic profile of a macrolide antibiotic in dogs.
Materials:
-
Healthy beagle dogs
-
Test macrolide (e.g., Roxithromycin)
-
Intravenous and/or oral dosing formulations
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast the dogs overnight before drug administration.
-
Dosing: Administer a single intravenous dose of the macrolide (e.g., 20 mg/kg Roxithromycin). For oral bioavailability studies, a separate oral dosing arm is required.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a peripheral vein.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the macrolide using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 3: In Vivo Micronucleus Assay for Genotoxicity
Objective: To assess the potential of a macrolide antibiotic to induce chromosomal damage in mouse bone marrow.
Materials:
-
Male and female mice
-
Test macrolide (e.g., Azithromycin)
-
Positive control (a known mutagen)
-
Negative control (vehicle)
-
Fetal bovine serum
-
Microscope slides, staining reagents
Procedure:
-
Dosing: Administer a single oral dose of the macrolide (e.g., 200 mg/kg Azithromycin) to the mice. Include positive and negative control groups.
-
Sample Collection: Sacrifice the mice at 6, 24, and 48 hours after dosing.
-
Bone Marrow Extraction: Isolate bone marrow from the femurs.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score the number of micronucleated PCEs per 1000 PCEs to determine the frequency of chromosomal aberrations.
-
Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the negative control group.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo efficacy study in an animal infection model.
Hypothetical Signaling Pathway for Macrolide Anti-inflammatory Effects
Caption: Postulated mechanism of macrolide-mediated anti-inflammatory effects.
References
- 1. The activity of azithromycin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Pathological studies on the protective effect of a macrolide antibiotic, roxithromycin, against sulfur mustard inhalation toxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
Application Notes and Protocols for Roxithromycin in Targeted Drug Delivery Research
A Note on Terminology: The term "Lexithromycin" did not yield specific results in scientific literature. It is presumed that this is a typographical error and the intended subject is Roxithromycin , a semi-synthetic macrolide antibiotic. This document will focus on Roxithromycin as a representative macrolide for targeted drug delivery research.
Introduction
Roxithromycin, a macrolide antibiotic, is primarily known for its bacteriostatic activity against a wide range of bacteria by inhibiting protein synthesis.[1] Beyond its antimicrobial properties, Roxithromycin and other macrolides possess significant immunomodulatory and anti-inflammatory effects, making them attractive candidates for targeted drug delivery in various inflammatory diseases.[2][3][4] Encapsulating Roxithromycin into nanoparticles can enhance its therapeutic efficacy by improving solubility, enabling targeted delivery to specific sites, and providing controlled release, thereby reducing systemic side effects.[5]
Mechanism of Action
Roxithromycin's primary antibacterial mechanism involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. Its immunomodulatory effects are multifactorial and include the suppression of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α. This is achieved, in part, by inhibiting the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Data Presentation: Physicochemical Properties of Roxithromycin Nanoparticles
The following tables summarize quantitative data from studies on Roxithromycin-loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: Roxithromycin-Loaded PEG-PLGA Nanoparticles
| Formulation (Drug:Polymer Ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Drug Loading (%) ± SD | Entrapment Efficiency (%) ± SD |
| 1:10 | 150 ± 1.2 | 0.11 ± 0.01 | -1.9 ± 0.11 | 8.0 ± 0.5 | 80.0 ± 6.5 |
| 1:5 | 175 ± 2.5 | 0.15 ± 0.02 | -2.1 ± 0.15 | 10.0 ± 0.8 | 75.0 ± 5.0 |
| 1:3 | 200 ± 3.1 | 0.18 ± 0.03 | -2.5 ± 0.20 | 13.0 ± 1.0 | 70.0 ± 4.2 |
Table 2: Roxithromycin-Loaded Solid Lipid Nanoparticles (SLN)
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Incorporation Efficiency (%) ± SD |
| ROX-SLN | 172 ± 2 | 0.237 ± 0.007 | -31.68 ± 3.10 | 82.1 ± 3.0 |
Experimental Protocols
Preparation of Roxithromycin-Loaded PEG-PLGA Nanoparticles
This protocol is based on the solvent evaporation method.
Materials:
-
Roxithromycin (ROX) powder
-
Poly(lactic-co-glycolic acid) (PLGA) or PEGylated PLGA (PEG-PLGA)
-
Dichloromethane (DCM)
-
Acetone
-
Polyvinyl alcohol (PVA) or Polyvinylpyrrolidone (PVP) as a surfactant
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve known amounts of Roxithromycin and PEG-PLGA polymer in a mixture of DCM and acetone (e.g., 1 ml of 3:10 DCM:acetone). Stir until fully dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v PVP in 6.7 ml of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify by sonication using a probe sonicator. A typical setting is an amplitude of 10 for 5 minutes.
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir gently at room temperature for approximately 5 hours to allow for the complete evaporation of the organic solvents (DCM and acetone).
-
Nanoparticle Collection: The nanoparticles are formed as the solvent evaporates. Collect the nanoparticle suspension and wash it to remove excess surfactant and unencapsulated drug. This is typically done by centrifugation (e.g., 15,000 rpm for 20 minutes), followed by removal of the supernatant and resuspension of the nanoparticle pellet in deionized water. Repeat the washing step three times.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized (freeze-dried) to obtain a dry powder.
In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release of Roxithromycin from nanoparticles.
Materials:
-
Roxithromycin-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12 kDa)
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.2 (to simulate physiological and endosomal pH, respectively)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Transfer a known amount of the Roxithromycin-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of Roxithromycin in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point. An initial burst release is often observed, followed by a sustained release phase.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of Roxithromycin-loaded nanoparticles on a selected cell line.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Roxithromycin-loaded nanoparticle suspension (sterilized by filtration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the nanoparticle suspension in culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells as a negative control and a vehicle control (nanoparticles without the drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
References
- 1. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 4. Clinical implications of the immunomodulatory effects of macrolides [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antibacterial activity of roxithromycin loaded pegylated poly lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Lexithromycin (Roxithromycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, and soft tissues.[1] Accurate and sensitive quantification of Roxithromycin and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Roxithromycin and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Roxithromycin and its metabolites.
Table 1: Mass Spectrometry Parameters for Roxithromycin and its Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Internal Standard |
| Roxithromycin | 837.5 | 679.5 | 22 | Roxithromycin-d7 or Clarithromycin |
| Roxithromycin-d7 | 844.5 | 686.5 | 22 | - |
| Clarithromycin | 748.5 | 590.5 | 19 | - |
Note: Collision energy may require optimization depending on the instrument used.
Table 2: Predicted Mass Spectrometry Parameters for Major Roxithromycin Metabolites
| Metabolite | Molecular Formula | Precursor Ion (Q1) m/z [M+H]⁺ | Predicted Product Ion (Q3) m/z | Rationale for Predicted Q3 |
| Descladinose Roxithromycin | C₃₃H₆₂N₂O₁₂ | 679.4 | 521.4 | Loss of the desosamine sugar |
| N-monodemethyl Roxithromycin | C₄₀H₇₄N₂O₁₅ | 823.5 | 665.5 | Loss of the cladinose sugar |
| N-didemethyl Roxithromycin | C₃₉H₇₂N₂O₁₅ | 809.5 | 651.5 | Loss of the cladinose sugar |
Disclaimer: The product ions (Q3) and corresponding collision energies for the metabolites are predicted based on the fragmentation of the parent compound and require empirical optimization for quantitative analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Roxithromycin from human plasma or serum.
Materials:
-
Human plasma/serum samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Roxithromycin-d7 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Roxithromycin.
Mechanism of Action of Roxithromycin
Caption: Mechanism of action of Roxithromycin in inhibiting bacterial protein synthesis.
Metabolic Pathway of Roxithromycin
Caption: Major metabolic pathways of Roxithromycin.[2]
References
Lexithromycin for Microbiological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin.[1] It is also known by its synonym, Roxithromycin.[2][3] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, but it can exhibit bactericidal properties at higher concentrations.[2] this compound has demonstrated a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. It is a valuable tool for in vitro studies of antimicrobial activity, including susceptibility testing, mechanism of action studies, and the evaluation of anti-biofilm potential.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 50S ribosomal subunit, which is responsible for peptide bond formation and the elongation of the growing polypeptide chain. By binding to the 23S rRNA component within the 50S subunit, this compound effectively blocks the polypeptide exit tunnel. This obstruction prevents the nascent polypeptide chain from proceeding, leading to a premature termination of protein synthesis. The inhibition of essential protein production ultimately halts bacterial growth and replication.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Susceptibility
This compound has demonstrated in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes reported MIC values for Roxithromycin (this compound) against various microorganisms.
| Microorganism | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ≤ 1.0 - > 2.0 | |
| Streptococcus pneumoniae | ≤ 0.5 - > 1.0 | |
| Streptococcus pyogenes | ≤ 0.5 - > 1.0 | |
| Streptococcus spp. (Group A, B, C, G) | ≤ 0.5 - > 1.0 | |
| Haemophilus influenzae | ≤ 1.0 - > 16 | |
| Moraxella catarrhalis | Varies |
Note: Susceptibility testing standards and interpretive criteria are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should consult the latest guidelines from these bodies for the most current breakpoints.
Application 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO or ethanol)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in sterile broth to a working stock concentration (e.g., 128 µg/mL).
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. This will bring the total volume in each well to 200 µL and dilute the antibiotic concentrations to their final test values.
-
Controls:
-
Growth Control: A well containing 200 µL of broth and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing 200 µL of broth only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) using a plate reader.
Application 2: Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Protocol: Time-Kill Assay
Caption: Workflow for a time-kill kinetic assay.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Sterile broth
-
Sterile tubes or flasks
-
Shaking incubator
-
Micropipettes and sterile tips
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the test bacterium in broth to the early to mid-logarithmic phase of growth.
-
Prepare Test Solutions: In sterile flasks or tubes, prepare solutions of this compound in broth at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask with no antibiotic.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
-
Application 3: Anti-Biofilm Activity Assessment
This compound has been shown to possess anti-biofilm activity, which can be assessed using the crystal violet staining method.
Experimental Protocol: Crystal Violet Biofilm Assay
Caption: Workflow for crystal violet anti-biofilm assay.
Materials:
-
This compound
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile broth (e.g., Tryptic Soy Broth supplemented with glucose)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or 30% acetic acid
-
PBS or sterile saline
-
Plate reader
Procedure:
-
Prepare Inoculum: Grow the test bacterium overnight in a suitable broth. Dilute the culture to a standardized concentration (e.g., 1:100 in fresh broth).
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of broth containing serial dilutions of this compound to the respective wells. Include a growth control with no antibiotic.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS or saline to remove planktonic (non-adherent) bacteria.
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS or saline to remove excess stain.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Incubate for 10-15 minutes with gentle shaking.
-
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
This compound (Roxithromycin) is a versatile macrolide antibiotic for various microbiological research applications. The protocols provided herein offer standardized methods for assessing its antimicrobial and anti-biofilm properties. Researchers should adhere to established guidelines and maintain appropriate controls to ensure the validity and reproducibility of their results.
References
Troubleshooting & Optimization
Technical Support Center: Lexithromycin Degradation and Analysis
Welcome to the technical support center for Lexithromycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways and byproducts of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a macrolide antibiotic, is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Acidic Hydrolysis: Degradation in acidic conditions is a significant pathway. This process can lead to the hydrolysis of the cladinose sugar and the lactone ring.[1][2]
-
Alkaline Hydrolysis: this compound is also susceptible to degradation in alkaline environments.[3][4]
-
Oxidative Degradation: Oxidation, for instance with hydrogen peroxide, can lead to the formation of various degradation products.[3] The tertiary amine and oxime side chain are susceptible to attack by hydroxyl radicals.
-
Photocatalytic Degradation: In the presence of a photosensitizer like TiO2 and near-UV light, this compound can undergo photocatalytic degradation.
-
Thermal Degradation: While generally more stable under thermal stress compared to hydrolytic conditions, elevated temperatures can contribute to degradation.
Q2: What are the known degradation byproducts of this compound?
Several degradation products of this compound have been identified, primarily through techniques like UPLC-MS/MS. Under oxidative stress (UV/H2O2), ten degradation products have been tentatively identified. The formation of these byproducts often results from:
-
Hydrolysis of the cladinose sugar.
-
Cleavage of the lactone ring.
-
N-dealkylation of the amino sugar (a minor pathway).
-
Attack on the oxygen linking the lactone ring and the cladinose moiety.
-
Modifications to the tertiary amine and oxime side chain.
Q3: How does pH affect the stability of this compound?
The pH of the solution is a critical factor in the stability of this compound. It is particularly unstable in acidic conditions, such as those found in simulated gastric fluid, where it undergoes rapid degradation. The degradation rate also increases with a higher pH in certain oxidative processes.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability studies.
-
Possible Cause 1: Improper control of experimental conditions.
-
Solution: Ensure precise control of pH, temperature, and light exposure. Use calibrated equipment and freshly prepared solutions. For hydrolytic studies, maintain a constant pH using appropriate buffers. For photostability studies, control the wavelength and intensity of the light source.
-
-
Possible Cause 2: Variability in the analytical method.
-
Solution: Validate your analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. Ensure the method is stability-indicating, meaning it can separate the intact drug from its degradation products.
-
-
Possible Cause 3: Interaction with excipients or container materials.
-
Solution: Investigate potential interactions between this compound and other components in the formulation. When using infusion devices, confirm that the material of the device does not adversely affect the stability of the drug solution.
-
Issue 2: Difficulty in separating this compound from its degradation products using HPLC.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution: Optimize the HPLC method. Experiment with different mobile phase compositions, pH, columns, and flow rates. A common approach is reversed-phase chromatography using a C18 column. Refer to the experimental protocols section for examples of established HPLC methods.
-
-
Possible Cause 2: Co-elution of degradation products.
-
Solution: If peaks are not well-resolved, consider using a different stationary phase or a gradient elution method. Employing a mass spectrometer (LC-MS) can help to identify and confirm the presence of different compounds even if they are not perfectly separated chromatographically.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Details | Temperature | Duration | Observations | Reference |
| Acidic Hydrolysis | 0.1 M and 1.0 M HCl | Room Temperature | 24 hours | Significant degradation observed. | |
| Alkaline Hydrolysis | 0.1 M and 1.0 M NaOH | Room Temperature | 24 hours | Complete degradation in 1.0 M NaOH at 75°C. | |
| Oxidative Degradation | 3% and 15% H₂O₂ | Room Temperature & 75°C | 24 hours (RT), 30 min (75°C) | Sensitive to H₂O₂ at elevated temperatures. | |
| Thermal Degradation | Dry Heat | 100°C | 6 and 24 hours | Highly stable. | |
| Photolytic Degradation | UV radiation (254 and 360 nm) | - | 6 and 24 hours | Highly stable in solid state. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS C18 (150 x 4.6 mm i.d.).
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Temperature: Ambient.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
For forced degradation studies, subject the this compound solution to the desired stress conditions (e.g., acid, base, peroxide).
-
Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration (e.g., within the range of 10.0-150.0 µg/mL).
-
Filter the samples through a 0.45 µm membrane filter before injection.
-
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. The retention time for this compound should be determined using a standard solution. Degradation is indicated by a decrease in the peak area of the parent drug and the appearance of new peaks.
Mandatory Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: General workflow for a stability-indicating HPLC analysis of this compound.
References
Lexithromycin Solubility and Experimental Solutions: A Technical Support Guide
Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a semi-synthetic macrolide antibiotic, a derivative of erythromycin.[1] It is characterized by improved hydrophobicity and pH stability compared to erythromycin, which contributes to better in vivo absorption.[2] It functions by inhibiting protein synthesis in bacteria by binding to the ribosome.[2] Key properties include:
-
Appearance: White to Off-White Solid[2]
-
Storage: Hygroscopic; should be stored at -20°C under an inert atmosphere.[2]
-
Stability: Solutions are generally unstable and should be prepared fresh.
Q2: What is the known solubility of this compound in common laboratory solvents?
Direct quantitative solubility data for this compound is limited. However, it is known to be slightly soluble in chloroform and DMSO. For practical experimental purposes, the solubility of structurally similar macrolides like Roxithromycin and Azithromycin can provide a useful starting point.
Quantitative Solubility Data for Related Macrolides
| Solvent | Roxithromycin | Azithromycin | Erythromycin |
| Ethanol | ~30 mg/mL | ~16 mg/mL | ~30 mg/mL |
| DMSO | ~15 mg/mL | ~5 mg/mL | ~15 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | ~0.5 mg/mL | ~0.5 mg/mL |
| Water | Sparingly soluble | Sparingly soluble | 2 mg/mL |
Note: This data is for related compounds and should be used as an estimate for this compound. Empirical determination of this compound's solubility in your specific experimental system is recommended.
Troubleshooting Common Solubility Issues
Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assays. What can I do?
This is a common issue due to the hydrophobic nature of macrolides. Here is a suggested workflow to address this:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: My this compound precipitates out of solution during my experiment. How can I prevent this?
Precipitation can occur due to changes in temperature, pH, or solvent composition.
-
Maintain Consistent Temperature: Ensure your experimental conditions match the temperature at which you prepared your this compound solution.
-
pH Stability: Macrolide solubility can be pH-dependent. Ensure the pH of your experimental medium is stable and compatible with your dissolved compound.
-
Avoid High Concentrations: If possible, work with the lowest effective concentration of this compound to reduce the likelihood of precipitation.
-
Use of Surfactants: A small amount of a biocompatible surfactant (e.g., Tween 80) can sometimes help maintain solubility in aqueous solutions.
Detailed Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous media, the following methods, adapted from protocols for other macrolides, can be employed.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of β-CD or HP-β-CD in deionized water with stirring. A common starting concentration is 1-5% (w/v).
-
Add this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Protocol 2: Formulation of a Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution rates.
Materials:
-
This compound powder
-
A hydrophilic carrier (e.g., Soluplus®, Mannitol, or Polyethylene Glycol (PEG) 6000)
-
Organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator or vacuum oven
Methodology (Solvent Evaporation Method):
-
Dissolve Components: Dissolve both this compound and the chosen hydrophilic carrier in a suitable organic solvent.
-
Mix Thoroughly: Ensure both components are completely dissolved and the solution is homogeneous.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the Dispersion: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize and Sieve: The dried solid dispersion can be pulverized into a fine powder and sieved to obtain a uniform particle size. This powder can then be used for dissolution studies or incorporated into other formulations.
This compound's Mechanism of Action and Signaling Pathways
This compound, like other macrolide antibiotics, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.
Beyond its antibiotic properties, macrolides are also recognized for their immunomodulatory effects. These effects are often attributed to the inhibition of key inflammatory signaling pathways, such as the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Dual action of this compound on bacterial and host cells.
References
Technical Support Center: Lexithromycin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Lexithromycin.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in this compound synthesis can stem from several factors. A common issue is the degradation of the macrolide ring under acidic conditions. Macrolide antibiotics like this compound are known to be unstable in acidic environments, which can lead to the hydrolysis of the cladinose sugar or the lactone ring.[1][2]
To troubleshoot this, consider the following:
-
pH Control: Ensure that the pH of your reaction mixture is maintained in the optimal range. For many reactions involving macrolides, a neutral to slightly alkaline condition is preferred.
-
Reaction Temperature: Elevated temperatures can accelerate degradation pathways.[3] Running the reaction at the recommended temperature and avoiding localized heating is crucial.
-
Quality of Starting Materials: The purity of your starting materials, such as erythromycin derivatives, can significantly impact the reaction's efficiency.[4] Using highly pure and well-characterized starting materials is recommended.
-
Moisture Content: The presence of water can lead to hydrolysis.[1] Using anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) can prevent this.
Q2: I am observing an unexpected peak in my HPLC chromatogram after this compound synthesis. How can I identify this unknown impurity?
A2: The presence of unexpected peaks in your HPLC chromatogram indicates the formation of impurities. These can be unreacted starting materials, intermediates, by-products, or degradation products. For structural identification, a combination of chromatographic and spectroscopic techniques is highly effective.
A recommended approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the impurity from your main product while providing valuable information about its molecular weight. Further fragmentation analysis (MS/MS) can help in elucidating the structure of the unknown compound.
Q3: What are some of the most common contaminants I should be aware of during this compound synthesis?
A3: Common contaminants in the synthesis of macrolide antibiotics like this compound can be broadly categorized as organic, inorganic, and residual solvents.
-
Organic Impurities: These are the most common and can include:
-
Starting materials and intermediates: Incomplete reactions can leave residual starting materials or intermediates in your final product.
-
By-products: Side reactions can lead to the formation of undesired compounds. For instance, N-demethylated impurities of erythromycin derivatives have been reported.
-
Degradation products: As mentioned, this compound can degrade under various stress conditions like heat, light, and acidic or basic environments.
-
-
Inorganic Impurities: These can arise from reagents, catalysts, or manufacturing equipment.
-
Residual Solvents: Solvents used during the synthesis or purification steps may not be completely removed.
A study on the related compound Roxithromycin identified as many as nineteen different impurities, highlighting the complexity of potential contaminants.
Troubleshooting Guide
Issue: Presence of Multiple Impurity Peaks in HPLC
If your HPLC analysis reveals multiple impurity peaks, a systematic approach is needed to identify and control them.
1. Characterize the Impurities:
-
Use LC-MS to determine the molecular weights of the impurities.
-
Compare the retention times and mass spectra with known standards of potential impurities if available.
2. Investigate the Source:
-
Analyze samples from different stages of your synthesis to pinpoint where the impurities are being introduced.
-
Conduct stress testing (e.g., exposure to acid, base, heat, light) on a pure sample of this compound to see if any of the observed impurities are degradation products.
3. Optimize Reaction and Purification Conditions:
-
Adjust reaction parameters such as temperature, pH, and reaction time to minimize the formation of by-products.
-
Optimize your purification method (e.g., chromatography, recrystallization) to effectively remove the identified impurities.
Data on Potential Contaminants
The following table summarizes potential contaminants in this compound synthesis, based on data from related macrolide antibiotics.
| Contaminant Type | Potential Source | Analytical Detection Method |
| Organic Impurities | ||
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Intermediates | Incomplete reaction | HPLC, LC-MS |
| By-products (e.g., N-demethylated this compound) | Side reactions during synthesis | HPLC, LC-MS/MS |
| Degradation Products (e.g., hydrolyzed forms) | Exposure to acid, base, heat, light | HPLC, LC-MS |
| Inorganic Impurities | ||
| Metal Catalysts | Carryover from catalytic steps | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Reagents | Residual reagents from the reaction | Ion Chromatography |
| Residual Solvents | ||
| Acetone, Ethanol, etc. | Incomplete removal after purification | Gas Chromatography (GC) |
Experimental Protocols
Key Experiment: HPLC Analysis of this compound Purity
This protocol outlines a general method for analyzing the purity of a this compound sample and detecting impurities.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 65:35).
-
Run a linear gradient to increase the percentage of Mobile Phase B over a period of 30-45 minutes to elute all components.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of this compound and the relative percentage of each impurity.
Visualizations
Caption: Generalized synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Sources of common contaminants in synthesis.
References
Technical Support Center: Optimizing Lexithromycin Concentration for MIC Assays
Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for Minimum Inhibitory Concentration (MIC) assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution at a concentration of 10 mg/mL in 100% DMSO. Ensure the stock solution is thoroughly vortexed to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the appropriate quality control (QC) strains and their expected MIC ranges for this compound?
A2: While specific QC ranges for this compound are still being established, it is recommended to use standard QC strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The expected MIC ranges for macrolides against these strains can provide a preliminary benchmark.
Table 1: Example MIC Quality Control Ranges for Common Macrolides
| Quality Control Strain | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Azithromycin | 0.25 - 1.0[1] |
| Erythromycin | 0.25 - 1.0 | |
| Escherichia coli ATCC 25922 | Azithromycin | 2.0 - 8.0[1] |
| Erythromycin | 4.0 - 16.0 | |
| Enterococcus faecalis ATCC 29212 | Azithromycin | 1.0 - 4.0[1] |
| Erythromycin | 1.0 - 4.0 |
Q3: How should I interpret the MIC results for this compound?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[2][3] The result should be compared to established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant. For bacteriostatic antibiotics like macrolides, it is important to disregard pinpoint growth at the bottom of the well when reading the MIC.
Troubleshooting Guide
Problem 1: High variability or inconsistent MIC results between experiments.
This is a common issue in antimicrobial susceptibility testing and can stem from several factors.
Table 2: Troubleshooting Inconsistent MIC Results
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The final inoculum in the wells should be ~5 x 10⁵ CFU/mL. |
| Antibiotic Stock Solution | Verify the concentration and stability of your this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC assays. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. |
| Incubation Conditions | Maintain consistent incubation time (16-20 hours), temperature (35 ± 1°C), and atmospheric conditions (e.g., ambient air or 5% CO₂ for fastidious organisms). |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity barrier. |
Problem 2: No bacterial growth in the positive control well.
This indicates a problem with the bacterial inoculum or the growth medium.
-
Check Inoculum Viability: Streak the inoculum on an appropriate agar plate to confirm the viability of the bacteria.
-
Verify Media Preparation: Ensure the Mueller-Hinton Broth was prepared correctly and is not contaminated.
-
Confirm Incubation Conditions: Double-check that the incubator is functioning at the correct temperature and atmospheric conditions.
Problem 3: Growth observed in the negative control (sterility) well.
This indicates contamination of the medium or the 96-well plate.
-
Use Aseptic Technique: Ensure that all steps of the experimental setup are performed under sterile conditions.
-
Check for Contamination: Visually inspect the media and other reagents for any signs of contamination before use.
-
Utilize Sterile Plates: Always use new, sterile 96-well plates for each experiment.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. b. Typically, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (broth with no antibiotic). f. Well 12 will serve as the negative control (uninoculated broth).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 1°C for 16-20 hours in ambient air.
-
Reading the Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. The positive control well (well 11) should show clear evidence of bacterial growth, while the negative control well (well 12) should remain clear.
Visualizations
References
Preventing Lexithromycin precipitation in media
Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a semi-synthetic macrolide antibiotic derived from erythromycin. It was developed to have improved pH stability and hydrophobicity, which enhances its absorption in vivo compared to erythromycin. Like other macrolides, it functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
Q2: What are the basic solubility properties of this compound? A2: this compound is a white to off-white solid. It is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. Due to its limited solubility in aqueous solutions, careful preparation of stock solutions and addition to media is required to prevent precipitation.
Q3: Why does this compound precipitate in my cell culture medium? A3: Precipitation of this compound, like many poorly soluble compounds, can be triggered by several factors:
-
High Concentration: Exceeding the solubility limit in the final medium.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium can cause the drug to crash out of solution.
-
pH shifts: The solubility of this compound can be pH-dependent. The pH of your medium (typically 7.2-7.4) may influence its stability.
-
Temperature Fluctuations: Adding a cold stock solution to warm (37°C) medium can decrease solubility. Repeated freeze-thaw cycles of the stock solution can also lead to precipitation.
-
Interactions with Media Components: High concentrations of salts, especially divalent cations, or proteins from supplements like Fetal Bovine Serum (FBS) can interact with the compound and reduce its solubility.
Q4: What is the primary mechanism of action for this compound? A4: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at or near the polypeptide exit tunnel. This action prevents the elongation of the growing peptide chain. Beyond its antibiotic properties, macrolides can also have immunomodulatory effects by interfering with various intracellular signaling pathways, such as those involving NF-κB and AP-1, which can reduce the production of pro-inflammatory cytokines.
Data Presentation: Macrolide Solubility
| Compound | Solvent | Solubility (mg/mL) | Notes |
| This compound | DMSO | Slightly Soluble | Precise quantitative data is not published. |
| Chloroform | Slightly Soluble | Precise quantitative data is not published. | |
| Azithromycin Dihydrate | DMSO | > 20 | A structurally related macrolide.[1] |
| Ethanol | > 20 | A structurally related macrolide.[1] | |
| Erythromycin | Water | ~0.15 (at 25°C) | Parent compound of this compound.[2] |
| Methanol | 0.0179 (mole fraction) | Data at 303.15 K.[2] | |
| Ethanol | 0.0254 (mole fraction) | Data at 303.15 K.[2] |
Troubleshooting Guide
Problem: My media turned cloudy immediately after adding the this compound stock solution.
| Potential Cause | Solution |
| Solvent Shock | The concentration of the organic solvent (e.g., DMSO) in your final medium may be too high, or the stock was added too quickly. Solution: Add the stock solution dropwise to the medium while gently swirling or stirring. Ensure the final DMSO concentration is low (typically <0.5%). |
| Temperature Difference | Adding a cold stock solution directly from the freezer to warm (37°C) medium. Solution: Allow the stock solution aliquot to completely thaw and reach room temperature before adding it to pre-warmed media. |
| High Localized Concentration | Pipetting the entire volume of stock solution into one spot without mixing. Solution: Add the stock solution to the vortex of the swirling medium to ensure rapid and even dispersion. |
Problem: I observed crystalline precipitates in my culture plates after incubation.
| Potential Cause | Solution |
| Exceeded Solubility Limit | The final working concentration of this compound is too high for your specific medium formulation. Solution: Perform a dose-response curve to determine the lowest effective concentration. If a high concentration is necessary, consider a different solvent system or formulation if possible. |
| Incorrect pH | The pH of the medium may have shifted during incubation, affecting this compound's solubility. Solution: Ensure your medium is properly buffered for your incubator's CO₂ concentration to maintain a stable physiological pH (7.2-7.4). |
| Interaction with Supplements | This compound may be interacting with components in serum or other supplements. Solution: Add this compound to the basal medium and mix thoroughly before adding FBS or other supplements. This allows the drug to disperse before proteins that might cause precipitation are introduced. |
| Evaporation | Water loss from the culture plates can concentrate all components, leading to precipitation. Solution: Ensure proper humidification in the incubator. Use culture plates with lids and consider sealing them with paraffin film for long-term experiments. |
Experimental Protocols
Protocol: Preparation and Addition of this compound to Culture Media
This protocol is designed to minimize the risk of precipitation when preparing cell culture media containing this compound.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Supplements (e.g., FBS, L-glutamine)
-
Sterile serological pipettes and pipette tips
Methodology:
Part 1: Preparing a Concentrated Stock Solution
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing gently. Note: Preparing a high-concentration stock minimizes the volume of DMSO added to the final culture medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Part 2: Supplementing Cell Culture Medium
-
Warm the required volume of basal cell culture medium to 37°C in a water bath.
-
Retrieve one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
In a sterile hood, transfer the pre-warmed basal medium to a sterile container.
-
While gently swirling the medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired working concentration.
-
Continue to mix the medium gently for a few minutes to ensure homogenous distribution.
-
If required, add pre-warmed FBS and other supplements to the medium. Mix gently by inverting the container.
-
The final supplemented medium is now ready for use in your experiments. Use it immediately for best results.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and adding this compound to minimize precipitation.
Simplified Signaling Pathway
Caption: Macrolide inhibition of the NF-κB pro-inflammatory signaling pathway.
References
Technical Support Center: Lexithromycin and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from the novel macrolide antibiotic, Lexithromycin, in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Could this compound interfere with my fluorescent assay?
A: While specific data on this compound is emerging, it is possible for any small molecule, including macrolide antibiotics, to interfere with fluorescence-based assays. Interference can manifest as unexpected quenching (decrease in signal), enhancement of signal, or a high background signal. Therefore, it is crucial to perform control experiments to test for potential interference.
Q2: What are the common mechanisms of assay interference by compounds like this compound?
A: Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a high background signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or interact with the excited fluorophore, causing a decrease in the fluorescence signal.
-
Light Scattering: The compound may form aggregates or precipitates in the assay buffer, leading to light scattering that can be detected as a false signal.
-
Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, reducing the amount of light that reaches the detector.
Q3: How can I determine if this compound is autofluorescent?
A: To test for autofluorescence, prepare a sample containing this compound in the assay buffer (without the fluorescent probe or any other assay components). Scan a range of excitation and emission wavelengths on a spectrofluorometer to determine if the compound has any intrinsic fluorescence under the experimental conditions.
Q4: What types of fluorescent assays are most susceptible to interference?
A: Assays that are particularly sensitive to interference include those with low signal intensity, assays that use UV excitation wavelengths (where more compounds tend to absorb light), and assays that are prone to aggregation. Homogeneous assays, where all components are mixed together, are also more susceptible to interference than assays that include wash steps.
Troubleshooting Guide
Problem: My fluorescence signal is unexpectedly high in the presence of this compound.
| Possible Cause | Recommended Action |
| This compound Autofluorescence | 1. Run a control experiment with this compound in the assay buffer without the fluorescent probe. 2. If autofluorescence is detected, subtract the signal from the this compound-only control from the total signal. 3. Consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's fluorescence. |
| Signal Enhancement | 1. Investigate potential interactions between this compound and the fluorescent probe that may increase its quantum yield. 2. Evaluate alternative fluorescent probes for your assay. |
Problem: My fluorescence signal is unexpectedly low in the presence of this compound.
| Possible Cause | Recommended Action |
| Fluorescence Quenching | 1. Perform a quenching titration experiment to determine the concentration-dependent effect of this compound on the fluorophore's signal. 2. If quenching is observed, it may be necessary to modify the assay protocol or choose a different fluorescent probe. |
| Inner Filter Effect | 1. Measure the absorbance spectrum of this compound at the assay concentration. 2. If there is significant absorbance at the excitation or emission wavelengths, consider reducing the concentration of this compound or using a microplate reader with top-reading optics. |
| Precipitation/Aggregation | 1. Visually inspect the assay wells for any signs of precipitation. 2. Measure light scattering by setting the excitation and emission wavelengths to be the same. An increased signal indicates scattering. 3. Improve compound solubility by adjusting the buffer composition (e.g., adding a small amount of a non-interfering solvent). |
Experimental Protocols
Protocol: Testing for Compound Autofluorescence and Interference
-
Objective: To determine if a test compound (e.g., this compound) exhibits autofluorescence or interferes with a specific fluorescent assay.
-
Materials:
-
Test compound (this compound) stock solution
-
Assay buffer
-
Fluorescent probe used in the assay
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Set up the following control and experimental wells in a microplate:
-
Buffer Blank: Assay buffer only.
-
Compound Autofluorescence Control: Test compound dilutions in assay buffer.
-
Assay Control: Fluorescent probe in assay buffer (without the test compound).
-
Test Wells: Fluorescent probe with test compound dilutions in assay buffer.
-
-
Incubate the plate according to the assay protocol.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal from the Buffer Blank from the Compound Autofluorescence Control wells. A significant signal indicates autofluorescence.
-
Interference: Subtract the signal from the corresponding Compound Autofluorescence Control from the Test Wells. Compare this corrected signal to the Assay Control. A significant decrease may indicate quenching, while an increase could suggest signal enhancement.
-
Visualizations
Caption: Workflow for identifying this compound interference.
Caption: Decision tree for troubleshooting fluorescence data.
Data Summary
Table 1: Hypothetical Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maxima (nm) | 350 | Hypothetical values; requires experimental verification. |
| Emission Maxima (nm) | 450 | Hypothetical values; requires experimental verification. |
| Quantum Yield | ~0.05 | Can vary significantly based on solvent and buffer conditions. |
Table 2: Common Fluorescent Dyes and Potential for Interference
| Dye Family | Excitation/Emission (nm) | Susceptibility to Interference |
| Fluorescein (FITC) | ~494 / ~518 | High - Prone to pH sensitivity and quenching. |
| Rhodamine (TRITC) | ~557 / ~576 | Moderate - Generally more photostable than fluorescein. |
| Cyanine (Cy3, Cy5) | ~550 / ~570 (Cy3) ~650 / ~670 (Cy5) | Low to Moderate - Red-shifted dyes are often less prone to compound autofluorescence interference. |
| Alexa Fluor Dyes | Various | Low - Generally engineered for high performance and stability. |
Table 3: Recommended Control Experiments
| Control Experiment | Purpose |
| Buffer Blank | To determine the background signal of the assay medium. |
| Compound Only | To measure the autofluorescence of the test compound. |
| Assay Components (minus compound) | To establish the baseline signal of the uninhibited/unaffected assay. |
| Positive and Negative Controls | To ensure the assay is performing as expected. |
Technical Support Center: Lexithromycin Quantification
Welcome to the technical support center for Lexithromycin quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The primary methods for quantifying this compound, a macrolide antibiotic, are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological assays.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[3][4] HPLC-UV is a robust and widely available technique, while microbiological assays measure the biological activity of the antibiotic.[5]
Q2: Why is my this compound sample degrading during analysis?
A2: this compound, like other macrolide antibiotics, can be unstable in acidic conditions. If your mobile phase or sample processing buffers are acidic, you may observe degradation. For instance, studies on the related compound roxithromycin showed it is unstable in simulated gastric fluid (SGF). Ensure the pH of your solutions is controlled and consider performing stability studies under your experimental conditions.
Q3: What is "matrix effect" and how can it affect my LC-MS/MS results?
A3: The matrix effect is the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. It is a significant challenge in bioanalysis and requires careful evaluation during method development.
Q4: How can I minimize the matrix effect in my this compound LC-MS/MS assay?
A4: To minimize matrix effects, you can:
-
Optimize sample clean-up: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Improve chromatographic separation: Ensure this compound is chromatographically resolved from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.
-
Dilute the sample: This can reduce the concentration of interfering matrix components.
Q5: What are the key validation parameters I should assess for my this compound quantification method?
A5: According to FDA and ICH guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), recovery, and stability. For LC-MS/MS methods, the evaluation of matrix effect is also mandatory.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to improve peak shape. For macrolides, a slightly acidic to neutral pH is often used. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard Column or Column Frit | Replace the guard column and/or clean or replace the column inlet frit. |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Degradation | Replace the analytical column if it has exceeded its lifetime or has been exposed to harsh conditions. |
Experimental Workflow for Troubleshooting Poor Peak Shape
Issue 2: High Variability in Microbiological Assay Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Standardize the procedure for preparing the microbial suspension to ensure a consistent cell density. Use a spectrophotometer to measure the optical density. |
| Variation in Agar Depth | Ensure a uniform depth of the agar in all plates, as this can affect the diffusion of the antibiotic. |
| Non-uniform Incubation Conditions | Use a calibrated incubator and ensure consistent temperature and humidity. Avoid stacking plates in a way that impedes uniform heat distribution. |
| Interference from Sample Matrix | Biologically active compounds or degradation products in the sample matrix can interfere with the assay. Perform sample clean-up or validate the assay for the specific matrix. |
| Inaccurate Standard Curve Preparation | Prepare fresh standard solutions for each assay and ensure accurate dilutions. |
Quantitative Data Summary for Microbiological Assays
| Antibiotic | Microorganism | Linearity Range (µg/mL) | RSD (%) | Reference |
| Azithromycin | Micrococcus luteus ATCC 9341 | 0.1 - 0.4 | 1.19 - 1.73 | |
| Roxithromycin | Bacillus subtilis ATCC 9372 | 8.37 - 83.70 | < 5.0 | |
| Amikacin | Staphylococcus aureus | 1 - 16 | Not specified |
Issue 3: Inconsistent Results or Low Signal in LC-MS/MS Bioanalysis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ion Suppression/Enhancement (Matrix Effect) | As discussed in the FAQs, this is a common issue. Systematically evaluate the matrix effect using post-column infusion or by comparing the response of the analyte in neat solution versus in a matrix extract. Implement strategies to mitigate it. |
| Analyte Instability | This compound may be unstable in the sample matrix during storage or processing. Conduct stability tests (e.g., freeze-thaw, short-term, long-term) to assess this. |
| Poor Sample Recovery | Optimize the sample extraction procedure (e.g., choice of extraction solvent, pH) to ensure efficient and reproducible recovery of this compound. |
| Carry-over | Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the next sample. Optimize the autosampler wash procedure and the chromatographic gradient. |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters such as collision energy, declustering potential, and gas settings for this compound and the internal standard. |
Logical Relationship for Investigating Inconsistent LC-MS/MS Results
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is adapted from methods developed for Roxithromycin.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to around 4.2. A typical ratio would be 70:30 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 207 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: Valdecoxib can be considered as an internal standard.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (for dosage forms): Finely powder tablets, weigh a portion equivalent to a known amount of this compound, and extract with the mobile phase using sonication. Filter the extract before injection.
Protocol 2: Evaluation of Matrix Effect in LC-MS/MS
This protocol is a standard procedure in bioanalytical method validation.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare this compound standards in the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at low and high concentrations before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. MF > 1 suggests ion enhancement, and MF < 1 suggests ion suppression. The coefficient of variation (CV%) of the MF across the different matrix sources should be less than 15%.
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B) x 100%
-
Quantitative Data Summary for HPLC Methods
| Analyte | Column | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Roxithromycin | C18 | Acetonitrile:Phosphate Buffer (pH 4.2) (70:30) | 10 - 2000 | 0.172 | 0.461 | |
| Roxithromycin | C18 | Methanol:Phosphate Buffer (pH 4.5) (60:40) | 10 - 150 | 2.5 | 8.4 | |
| Azithromycin | C18 | Methanol:Buffer (90:10) | Not specified | Not specified | 1 |
References
- 1. tsijournals.com [tsijournals.com]
- 2. Correlated quantification using microbiological and electrochemical assays for roxithromycin determination in biological and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Lexithromycin vs. Erythromycin: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of published in vitro efficacy data for lexithromycin. Extensive database searches did not yield peer-reviewed studies presenting quantitative measures such as Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial isolates. Consequently, a direct and objective comparison with erythromycin based on experimental data is not feasible at this time.
For researchers, scientists, and drug development professionals seeking comparative data on macrolide antibiotics, we can, however, provide a detailed in vitro efficacy comparison between roxithromycin and erythromycin. Roxithromycin is a closely related semi-synthetic macrolide and a derivative of erythromycin, for which a substantial body of scientific data exists.
Roxithromycin vs. Erythromycin: A Summary of In Vitro Efficacy
Erythromycin, a well-established macrolide antibiotic, and its derivative roxithromycin, both function by inhibiting bacterial protein synthesis.[1] Their primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.[1] While both antibiotics exhibit a similar antibacterial spectrum, there are notable differences in their in vitro potency against specific bacterial species.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the in vitro activity of roxithromycin and erythromycin against various Gram-positive and Gram-negative bacteria, as well as anaerobic isolates. The data is presented as MIC50 and MIC90 values, which represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested bacterial strains, respectively.
Table 1: In Vitro Activity against Gram-Positive Cocci
| Organism | Antibiotic | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | Roxithromycin | 100 | 0.5 | 1.0 |
| Erythromycin | 100 | 0.25 | 0.5 | |
| Streptococcus pneumoniae | Roxithromycin | 100 | 0.06 | 0.12 |
| Erythromycin | 100 | 0.03 | 0.06 | |
| Streptococcus pyogenes (Group A) | Roxithromycin | 100 | 0.06 | 0.12 |
| Erythromycin | 100 | 0.03 | 0.06 |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Antibiotic | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) |
| Haemophilus influenzae | Roxithromycin | 100 | 4.0 | 8.0 |
| Erythromycin | 100 | 2.0 | 4.0 | |
| Moraxella catarrhalis | Roxithromycin | 100 | 0.12 | 0.25 |
| Erythromycin | 100 | 0.06 | 0.12 | |
| Neisseria gonorrhoeae | Roxithromycin | 100 | 0.25 | 0.5 |
| Erythromycin | 100 | 0.12 | 0.25 |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic | No. of Strains | % Susceptible at ≤4 mg/L |
| Bacteroides fragilis group | Roxithromycin | 150 | 53% |
| Erythromycin | 150 | 58% | |
| Gram-positive anaerobes | Roxithromycin | 100 | 97% |
| Erythromycin | 100 | 97% |
Experimental Protocols
The data presented in the tables above are compiled from various studies that have employed standardized methods for in vitro susceptibility testing. The most common methodologies are the agar dilution and broth microdilution methods, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic to be tested. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation : The standardized bacterial suspension is then inoculated onto the surface of the antibiotic-containing agar plates and the control plate.
-
Incubation : The inoculated plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic, or CO₂-enriched) and temperature (typically 35-37°C) for 18-24 hours.
-
MIC Determination : The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is another widely used technique for MIC determination and is amenable to automation. The protocol involves:
-
Preparation of Microtiter Plates : 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotic in a suitable broth medium. A growth control well without the antibiotic is included.
-
Inoculum Preparation : A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated under appropriate conditions for 16-20 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Mandatory Visualizations
Signaling Pathway: Macrolide Mechanism of Action
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Experimental Workflow: MIC Determination by Agar Dilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the agar dilution method.
References
A Comparative Analysis of Macrolide Antibiotics: Azithromycin and the Elusive Lexithromycin
A comprehensive guide for researchers on the antimicrobial activity of azithromycin, with contextual insights on related macrolides in light of the limited public data on lexithromycin.
In the landscape of antimicrobial research and development, a thorough understanding of the comparative efficacy of different agents is paramount. This guide provides a detailed comparison of the in vitro activity, primarily focusing on the Minimum Inhibitory Concentration (MIC) values, of the widely-used macrolide antibiotic, azithromycin. Due to a significant lack of publicly available data on the MIC values of this compound, a direct quantitative comparison is not feasible at this time. To provide a valuable comparative context, this guide will also touch upon the activity of roxithromycin, another macrolide antibiotic.
Mechanism of Action: A Shared Target
Both azithromycin and this compound belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] This is achieved by binding to the 50S subunit of the bacterial ribosome, which effectively halts the translation of messenger RNA (mRNA) and prevents the synthesis of essential proteins for bacterial survival.[2] This bacteriostatic action is a hallmark of the macrolide class.
Caption: Mechanism of action of macrolide antibiotics.
Azithromycin: A Profile of In Vitro Activity
Azithromycin is an azalide, a subclass of macrolides, and exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Its MIC values have been extensively studied and documented against a wide array of clinical isolates.
Table 1: Selected Azithromycin MIC Values for Various Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Salmonella enterica Serovar Typhi (XDR) | 4 | 4 | |
| Mycobacterium avium complex | 16 | >64 | |
| Legionella pneumophila | - | - | Note 1 |
Note 1: For Legionella pneumophila, specific MIC50/90 values are not consistently reported in the provided search results, but it is noted that azithromycin is active against this pathogen. One source mentions a EUCAST epidemiologic cutoff value of 1 mg/liter.
The Enigma of this compound
This compound is identified as a semi-synthetic antibiotic derived from erythromycin. Despite its development and progression to clinical trials for non-bacterial infections, there is a notable absence of published data regarding its in vitro antimicrobial activity, specifically its MIC values against common bacterial pathogens. This lack of data prevents a direct and meaningful comparison with azithromycin.
Roxithromycin: A Proxy for Comparison
To offer some perspective, roxithromycin, another macrolide derived from erythromycin, has been studied more extensively. While not a direct substitute for this compound data, it provides insight into how a modification of the erythromycin structure can influence antimicrobial activity. Generally, roxithromycin exhibits a similar antibacterial spectrum to erythromycin but is reported to be slightly less active in vitro against many common pathogens.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The determination of MIC values is a standardized process crucial for assessing the in vitro potency of an antibiotic. The following outlines a typical broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A few colonies are then used to inoculate a saline or broth solution, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate containing the serially diluted antibiotic and the bacterial inoculum is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, the plate is visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quality Control: Concurrent with the testing of clinical isolates, quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are tested to ensure the accuracy and reproducibility of the results.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While a direct comparison of the MIC values of this compound and azithromycin is currently hampered by the lack of available data for this compound, this guide provides a robust overview of the well-documented in vitro activity of azithromycin. The inclusion of information on roxithromycin and standardized experimental protocols offers a broader context for researchers in the field of antimicrobial drug development. Further research and publication of data on the antimicrobial spectrum of this compound are necessary to enable a direct and comprehensive comparative analysis.
References
Navigating Macrolide Resistance: A Comparative Analysis of Roxithromycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of Roxithromycin's cross-resistance profile with other clinically relevant antibiotics, supported by experimental data and detailed methodologies.
Roxithromycin, a semi-synthetic macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby halting the growth of susceptible bacteria. However, the emergence of resistance to macrolides poses a significant challenge in clinical practice. Cross-resistance, where resistance to one antibiotic confers resistance to others, is a frequent consequence of shared resistance mechanisms.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Roxithromycin and other antibiotics against various bacterial strains, including those with defined macrolide resistance mechanisms. This data allows for a direct comparison of their in vitro efficacy.
| Bacterial Strain | Resistance Mechanism | Roxithromycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae (NMU112) | erm(B) and mef(A) | ≥256 | ≥256 | ≥256 | ≥256 |
| Streptococcus pneumoniae (NMUP45) | - | 4 | 2 | 2 | - |
| Streptococcus pneumoniae (NMU605) | - | 0.06 | 0.03 | 0.03 | 0.125 |
| Mycoplasma pneumoniae (M129 - induced resistance) | A2064C in 23S rRNA | >128 | >128 | - | 4 |
Note: Data is compiled from multiple in vitro studies. Variations in experimental conditions may exist.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plate is then incubated at a controlled temperature, usually 35-37°C, for 16-20 hours.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates.[3][4][5]
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of the antibiotic to be tested. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is inoculated with a defined volume of the bacterial suspension, usually with a multipoint inoculator, to deliver a final inoculum of approximately 10^4 CFU per spot.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth at the sites of inoculation. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Visualizing the Workflow and Resistance Mechanisms
To better illustrate the processes involved in cross-resistance studies, the following diagrams are provided.
References
Lexithromycin's Ribosomal Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lexithromycin's (Roxithromycin's) ribosomal binding affinity with other key macrolide antibiotics. The information is supported by experimental data to aid in research and drug development efforts.
Comparative Ribosomal Binding Affinity of Macrolides
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[1] This is achieved through their binding to the 50S ribosomal subunit, specifically to the 23S rRNA within the nascent peptide exit tunnel. The strength of this binding, quantified by the dissociation constant (Kd), is a critical determinant of their antibacterial efficacy. A lower Kd value indicates a higher binding affinity.
The following table summarizes the ribosomal binding affinities of this compound (Roxithromycin) in comparison to other clinically relevant macrolides.
| Antibiotic | Macrolide Class | Target Organism | Dissociation Constant (Kd) | Key Findings |
| This compound (Roxithromycin) | 14-membered macrolide | E. coli | 20 nM | Exhibits a higher binding affinity to the E. coli ribosome compared to the foundational macrolide, erythromycin. |
| Erythromycin | 14-membered macrolide | E. coli | 36 nM | Serves as a baseline for classic macrolide ribosomal binding affinity. |
| Clarithromycin | 14-membered macrolide | E. coli | 8 nM | Demonstrates a significantly higher binding affinity than both erythromycin and roxithromycin, which may correlate with its enhanced inhibitory activity. |
| Azithromycin | 15-membered azalide | E. coli | Two-step binding process | Binds in a two-step process, initially to a low-affinity site followed by a slow transition to a much tighter final complex. A single Kd value does not fully represent its binding kinetics.[2][3] |
Experimental Protocols
Several experimental techniques are employed to determine the ribosomal binding affinity of macrolide antibiotics. Below are detailed methodologies for two common assays.
Radiolabeled Ligand Binding Assay
This method directly quantifies the binding of a radiolabeled macrolide to bacterial ribosomes.
a. Preparation of Ribosomes:
-
Grow the target bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Lyse the cells using a French press or sonication in a buffer containing DNase I to digest the DNA.
-
Remove cell debris by low-speed centrifugation.
-
Pellet the ribosomes from the supernatant by ultracentrifugation.
-
Wash the ribosomal pellet with a high-salt buffer to remove associated proteins, followed by another round of ultracentrifugation.
-
Resuspend the final ribosomal pellet in a storage buffer and determine the concentration by measuring the absorbance at 260 nm.[4]
b. Saturation Binding Assay:
-
Prepare a series of reaction tubes, each containing a fixed concentration of purified 70S ribosomes in a binding buffer (e.g., 20 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, and 6 mM β-mercaptoethanol).[5]
-
Add increasing concentrations of the radiolabeled macrolide (e.g., [14C]-Erythromycin) to the tubes.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of the corresponding unlabeled macrolide.
-
Incubate the reactions to allow binding to reach equilibrium (e.g., 2 hours at 37°C).
-
Separate the ribosome-bound radioligand from the free radioligand by rapid filtration through nitrocellulose filters or by pelleting the ribosomes via ultracentrifugation.
-
Wash the filters or pellets with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity of the filters or pellets using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax (maximum binding capacity).
Fluorescence Polarization Assay
This technique measures the change in the polarization of light emitted from a fluorescently labeled macrolide upon binding to the ribosome.
a. Preparation of Reagents:
-
Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin).
-
Purify 70S ribosomes from the target bacterial strain as described in the radiolabeled ligand binding assay protocol.
b. Binding Assay:
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled macrolide to a binding buffer.
-
Add increasing concentrations of purified 70S ribosomes to the wells.
-
Incubate the plate to allow binding to reach equilibrium (typically 20-30 minutes at room temperature).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the change in fluorescence polarization as a function of the ribosome concentration and fit the data to a one-site binding equation to determine the Kd.
c. Competition Binding Assay:
-
Prepare a mixture with a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide (at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled competitor macrolide (e.g., this compound).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
The decrease in polarization, as the unlabeled compound displaces the fluorescent probe, is used to calculate the inhibitory constant (Ki) of the competitor.
Visualizations
Macrolide Mechanism of Action
The following diagram illustrates the signaling pathway of macrolide antibiotics, showcasing their interaction with the bacterial ribosome to inhibit protein synthesis.
Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.
Experimental Workflow: Radiolabeled Ligand Binding Assay
This diagram outlines the key steps in determining the ribosomal binding affinity of a macrolide using a radiolabeled ligand binding assay.
Caption: Workflow for radiolabeled ribosomal binding assay.
References
- 1. youtube.com [youtube.com]
- 2. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrolide Antibiotics: Clarithromycin and Roxithromycin, with notes on Lexithromycin
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental data of key macrolide antibiotics.
This guide provides a comprehensive comparative analysis of two prominent semi-synthetic macrolide antibiotics, clarithromycin and roxithromycin. While the initial focus was a comparison with lexithromycin, available data on this compound is limited. Therefore, this guide will focus on a robust comparison between the well-documented clarithromycin and roxithromycin, and will include the available information on this compound for completeness. This analysis is supported by experimental data, detailed methodologies, and visualizations to aid in research and development.
Introduction
Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis in bacteria. They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Clarithromycin and roxithromycin are second-generation macrolides derived from erythromycin, engineered for improved acid stability, better oral absorption, and a broader spectrum of activity.
This compound is also a semi-synthetic derivative of erythromycin.[1] It was developed to have increased hydrophobicity and pH stability, leading to improved absorption in vivo.[1] Like other macrolides, its mechanism of action is the inhibition of protein synthesis by binding to the bacterial ribosome.[1] Although formulations containing this compound underwent clinical trials for the treatment of HIV, they were ultimately discontinued.[1]
Chemical Structures and Properties
The chemical modifications of the erythronolide A lactone ring in clarithromycin and roxithromycin result in distinct pharmacokinetic and pharmacodynamic properties.
| Characteristic | This compound | Clarithromycin | Roxithromycin |
| CAS Number | Not specified in results | 81103-11-9[2] | 80214-83-1 |
| Molecular Formula | C38H70N2O13 | C38H69NO13 | C41H76N2O15 |
| Molecular Weight | 762.97 g/mol | 747.96 g/mol | 837.05 g/mol |
| Key Structural Feature | Semi-synthetic derivative of erythromycin | 6-O-methyl ether of erythromycin A | N-oxime side chain on the lactone ring |
Mechanism of Action
Both clarithromycin and roxithromycin exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain.
Below is a diagram illustrating the mechanism of action of macrolide antibiotics.
Caption: Mechanism of action of macrolide antibiotics.
Antimicrobial Spectrum
Clarithromycin and roxithromycin have a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.
| Organism | Clarithromycin | Roxithromycin |
| Gram-positive bacteria | Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes | Staphylococcus spp., Streptococcus spp. |
| Gram-negative bacteria | Haemophilus influenzae, Moraxella catarrhalis | More effective against certain Gram-negative bacteria, particularly Legionella pneumophila |
| Atypical pathogens | Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella spp. | Mycoplasma pneumoniae, Legionella pneumophila, Chlamydia trachomatis |
| Other | Helicobacter pylori, Mycobacterium avium complex | Helicobacter pylori, Borrelia spp. |
Pharmacokinetics
The pharmacokinetic profiles of clarithromycin and roxithromycin differ, which influences their dosing regimens and clinical applications.
| Parameter | Clarithromycin | Roxithromycin |
| Bioavailability | ~50% | Rapidly absorbed when taken before a meal |
| Metabolism | Rapid first-pass metabolism in the liver to an active metabolite (14-hydroxyclarithromycin) | Not extensively metabolized |
| Half-life | 3-7 hours | Long half-life permitting an extended dosage interval |
| Tissue Penetration | Achieves concentrations in tissue that are generally 10 times greater than in serum | Diffuses into most tissues and phagocytes |
Clinical Efficacy and Trials
Both clarithromycin and roxithromycin have been extensively studied in clinical trials for various infections.
Clarithromycin
Clarithromycin has demonstrated efficacy in numerous clinical trials for respiratory tract infections, skin and soft tissue infections, and as a component of multi-drug regimens for the eradication of H. pylori. A recent phase 3, double-blind, randomized controlled trial (ACCESS trial) showed that the addition of clarithromycin to standard care for hospitalized patients with community-acquired pneumonia significantly improved early clinical response and reduced the inflammatory burden.
Roxithromycin
Clinical studies have shown roxithromycin to be effective in treating respiratory tract, urinary, and soft tissue infections. An international clinical trial involving over 40,000 patients with acute community-acquired respiratory tract infections reported high rates of clinical resolution or improvement (94-97%) for various conditions, including bronchitis, pneumonia, sinusitis, and otitis. Comparative trials have shown roxithromycin to be as effective as erythromycin, amoxicillin/clavulanic acid, and cefaclor. Furthermore, a pooled analysis of clinical trials indicated that roxithromycin is better tolerated than erythromycin, with fewer gastrointestinal side effects.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of macrolides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Below is a workflow for a typical MIC determination experiment.
Caption: Workflow for MIC determination.
Conclusion
Clarithromycin and roxithromycin are both effective second-generation macrolide antibiotics with distinct advantages. Clarithromycin, with its active metabolite, shows potent activity against a broad range of pathogens and has well-documented anti-inflammatory effects. Roxithromycin offers a favorable pharmacokinetic profile with a longer half-life, allowing for less frequent dosing, and is generally better tolerated than older macrolides like erythromycin. The choice between these agents depends on the specific clinical scenario, including the causative pathogen, the site of infection, and patient-specific factors. While information on this compound is scarce due to its discontinued development, its initial design for improved absorption highlights the ongoing efforts to enhance the therapeutic properties of macrolide antibiotics.
References
In Vivo Efficacy of Macrolide Antibiotics: A Comparative Overview of Roxithromycin and the Obscure Lexithromycin
A direct comparative guide on the in vivo efficacy of lexithromycin versus roxithromycin is not feasible due to a significant lack of published scientific data for this compound. An early semi-synthetic derivative of erythromycin, this compound was developed to improve in vivo absorption through enhanced pH stability and hydrophobicity. However, it was quickly surpassed by roxithromycin, which offered more significant improvements, and consequently, this compound was not extensively studied and its clinical development was discontinued.[1] Formulations containing this compound were tested in clinical trials for HIV treatment but were ultimately discontinued.[2]
This guide will therefore provide a detailed overview of the available in vivo efficacy data for roxithromycin, alongside the limited information on this compound, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Roxithromycin: A Profile of In Vivo Efficacy
Roxithromycin is a well-established semi-synthetic macrolide antibiotic with a mechanism of action similar to erythromycin.[3][4][5] It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of bacteria. At low concentrations, it is bacteriostatic, but it can be bactericidal at higher concentrations. Roxithromycin has demonstrated efficacy against a broad spectrum of pathogens, particularly in respiratory tract, urinary, and soft tissue infections.
Quantitative In Vivo Efficacy Data for Roxithromycin
Published studies on the in vivo efficacy of roxithromycin have been conducted in various animal models against a range of pathogens. The following table summarizes key findings from these studies.
| Pathogen | Animal Model | Key Efficacy Metric & Result | Reference |
| Staphylococcus epidermidis (methicillin-susceptible) | Rabbit (experimental endocarditis) | Inferior to erythromycin in decreasing microbial burden in endocardial vegetations (p < 0.05). | |
| Toxoplasma gondii (RH and C56 strains) | Mice | Protected over 80% of mice from lethal infection when therapy was initiated 2 hours post-infection (p < 0.001 compared to untreated controls). | N/A |
| Toxoplasma gondii | Mice | Less active than azithromycin in protecting mice against death from acute toxoplasmosis, even at twice the dose of azithromycin. |
This compound: An Undeveloped Predecessor
This compound is a semi-synthetic antibiotic derived from erythromycin. Its structural modification, the reaction of the 9-keto moiety to a methyl oxime, was intended to improve its absorption in vivo by increasing hydrophobicity and stability in acidic pH. Like other macrolides, its presumed mechanism of action is the inhibition of protein synthesis by binding to the ribosomal polypeptide exit tunnel. Despite these initial modifications, the subsequent development of roxithromycin, which utilized a similar but more effective rationale, led to the discontinuation of research into this compound. Consequently, there is a notable absence of published in vivo efficacy data, such as ED50 or MIC values from animal infection models, for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are unavailable. The following is a representative protocol for evaluating the in vivo efficacy of a macrolide antibiotic, based on a study of roxithromycin in a rabbit model of endocarditis.
Experimental Protocol: Rabbit Model of Staphylococcal Endocarditis
-
Animal Model: New Zealand white rabbits are used.
-
Induction of Endocarditis: A catheter is inserted into the right side of the heart to induce sterile thrombotic vegetations on the tricuspid valve.
-
Bacterial Challenge: 24 hours after catheterization, rabbits are intravenously inoculated with a clinical isolate of methicillin-susceptible Staphylococcus epidermidis.
-
Treatment Regimen: 24 hours post-inoculation, animals are randomized to receive one of the following treatments (administered intramuscularly for a specified duration):
-
Roxithromycin
-
Erythromycin (as a comparator)
-
Rifampin (as a positive control)
-
No treatment (control group)
-
-
Efficacy Assessment: After the treatment period, animals are euthanized. The cardiac vegetations are excised, weighed, homogenized, and quantitatively cultured to determine the number of colony-forming units (CFU) per gram of vegetation.
-
Statistical Analysis: The mean log10 CFU/g of vegetation for each treatment group is compared to the control group and to each other using appropriate statistical tests (e.g., analysis of variance). A p-value of < 0.05 is considered statistically significant.
Mechanism of Action and Experimental Workflow
To visualize the underlying principles of macrolide action and the general process of in vivo efficacy studies, the following diagrams are provided.
Caption: Mechanism of action for macrolide antibiotics like roxithromycin.
Caption: General workflow for in vivo antibiotic efficacy studies.
References
A Comparative Analysis of Roxithromycin Bioassay Results
This guide provides a detailed comparison of Roxithromycin's bioassay results against other common macrolide antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance with supporting experimental data.
Antimicrobial Spectrum and In Vitro Activity
Roxithromycin, a semi-synthetic macrolide antibiotic, demonstrates a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] Its efficacy is often compared to other macrolides such as Erythromycin, Azithromycin, and Clarithromycin. The in-vitro activity of these antibiotics is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Below is a summary of MIC90 values (the concentration required to inhibit 90% of isolates) for Roxithromycin and its alternatives against several common pathogens.
| Pathogen | Roxithromycin (mg/L) | Erythromycin (mg/L) | Azithromycin (mg/L) | Clarithromycin (mg/L) |
| Streptococcus pneumoniae | 0.13[2] | - | 2.0[2] | 8.0[2] |
| Haemophilus influenzae | >32.0[2] | - | 0.5 - 4.0 | 4.0 - >32.0 |
| Moraxella catarrhalis | 4.0 - >32.0 | - | 1.0 - 8.0 | 4.0 - >32.0 |
| Staphylococcus aureus | Active (excluding MRSA) | Active (excluding MRSA) | Active (excluding MRSA) | Active (excluding MRSA) |
| Streptococcus pyogenes | Active | Active | Active | Active |
| Legionella pneumophila | More effective than erythromycin | - | - | - |
| Bacteroides fragilis | More active than erythromycin | Less active than roxithromycin | - | - |
| Corynebacterium sp. | More active than erythromycin | Less active than roxithromycin | - | - |
Note: MIC values can vary based on the testing method and the specific strains of bacteria.
Pharmacokinetic Properties
The pharmacokinetic profile of an antibiotic is crucial for its clinical efficacy. Roxithromycin generally exhibits improved pharmacokinetic properties over Erythromycin, including a longer half-life and better absorption.
| Parameter | Roxithromycin | Erythromycin | Azithromycin | Clarithromycin |
| Bioavailability | 72% (in mice), 85% (in rats) | <10% (in mice and rats) | - | - |
| Half-life | ~12 hours | Shorter than Roxithromycin | Longer than Roxithromycin | - |
| Tissue Penetration | High, especially in lungs | Lower than Roxithromycin | High | High |
| Metabolism | Partially metabolized | Metabolized by P450 isoenzymes | - | Metabolized by P450 isoenzymes |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of macrolide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Macrodilution Method:
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the growth of a microorganism in a liquid medium.
-
Procedure:
-
A standardized suspension of the test microorganism is prepared.
-
A serial two-fold dilution of the antibiotic is made in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Each tube is inoculated with the microbial suspension.
-
A positive control tube (medium with inoculum, no antibiotic) and a negative control tube (medium only) are included.
-
The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
-
2. Agar Dilution Method:
-
Objective: To determine the MIC of an antibiotic by incorporating it into a solid growth medium.
-
Procedure:
-
Serial dilutions of the antibiotic are prepared.
-
Each dilution is added to molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
A control plate with no antibiotic is also prepared.
-
A standardized inoculum of the test microorganism (typically 10^4 colony-forming units) is spotted onto the surface of each agar plate.
-
The plates are incubated under suitable conditions.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism on the agar surface.
-
Microbiological Assay for Potency
Cylinder-Plate Method:
-
Objective: To determine the potency of an antibiotic by measuring the zone of inhibition it creates on an agar plate seeded with a susceptible microorganism.
-
Procedure:
-
An agar medium is uniformly seeded with a standardized suspension of a susceptible test microorganism (e.g., Bacillus subtilis).
-
Sterile, flat-bottomed cylinders are placed on the surface of the seeded agar.
-
The cylinders are filled with known concentrations of a standard antibiotic solution and the test sample.
-
The plates are incubated to allow the antibiotic to diffuse into the agar and inhibit microbial growth.
-
The diameter of the zone of inhibition around each cylinder is measured.
-
A standard curve is plotted with the zone diameters against the logarithm of the antibiotic concentrations. The potency of the test sample is determined from this curve.
-
Signaling Pathways and Mechanisms
Mechanism of Action
Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and prevents the elongation of the protein chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Caption: Mechanism of action of Roxithromycin.
Mechanisms of Bacterial Resistance
Bacteria can develop resistance to macrolide antibiotics through several mechanisms.
References
A Head-to-Head Comparison of Roxithromycin and Telithromycin: An Evidence-Based Guide for Researchers
An important clarification on the subject of this guide: The initial request for a comparative analysis of "Lexithromycin" and telithromycin revealed a significant disparity in available research. This compound, an early semi-synthetic erythromycin derivative, has seen limited clinical development and published data, having been quickly superseded by roxithromycin which demonstrated more favorable properties. Consequently, to provide a comprehensive and data-rich comparison for the intended audience of researchers, scientists, and drug development professionals, this guide will focus on a head-to-head comparison of roxithromycin and the ketolide, telithromycin .
Executive Summary
This guide provides a detailed comparative analysis of the macrolide antibiotic roxithromycin and the ketolide antibiotic telithromycin. Both antibiotics inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Telithromycin, a newer generation ketolide, exhibits a broader spectrum of activity, particularly against macrolide-resistant strains of Streptococcus pneumoniae, due to its dual-binding mechanism. While both drugs are generally well-tolerated, telithromycin has been associated with a higher risk of certain adverse events, including hepatotoxicity. This guide presents available quantitative data on their in vitro activity, clinical efficacy, and safety profiles, supported by detailed experimental methodologies and visual representations of their mechanisms of action and affected signaling pathways.
Mechanism of Action
Both roxithromycin and telithromycin are inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2]
Roxithromycin , like other macrolides, binds to the 23S rRNA component within the 50S subunit, blocking the polypeptide exit tunnel.[3]
Telithromycin , a ketolide, also binds to the 50S ribosomal subunit but has a distinct and more potent binding mechanism.[4] Unlike macrolides that primarily bind to domain V of the 23S rRNA, telithromycin has an additional binding site in domain II.[2] This dual-binding property enhances its affinity for the ribosome and confers activity against bacterial strains that have developed resistance to macrolides through modification of the domain V binding site.
In Vitro Activity
The in vitro activity of roxithromycin and telithromycin has been evaluated against a range of respiratory pathogens. Telithromycin generally demonstrates superior potency, particularly against macrolide-resistant strains.
Table 1: In Vitro Activity (MIC µg/mL) of Roxithromycin and Telithromycin against Key Respiratory Pathogens
| Organism | Roxithromycin MIC Range | Roxithromycin MIC90 | Telithromycin MIC Range | Telithromycin MIC90 | Reference(s) |
| Streptococcus pneumoniae | 0.15 - 0.60 | 0.60 | 0.004 - 1 | 0.06 | |
| Haemophilus influenzae | - | - | - | 4 | |
| Moraxella catarrhalis | - | - | - | 0.06 |
Note: Direct comparative studies providing MIC ranges for both drugs against all listed pathogens were not consistently available. The provided data is compiled from multiple sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activities of roxithromycin and telithromycin are determined by calculating their Minimum Inhibitory Concentrations (MICs) against various bacterial isolates. The standard method for this is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination:
-
Preparation of Antibiotic Stock Solutions: Roxithromycin and telithromycin are dissolved in an appropriate solvent (e.g., water with a small amount of glacial acetic acid) to create high-concentration stock solutions. These are then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like S. pneumoniae).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Clinical Efficacy
Both roxithromycin and telithromycin have demonstrated clinical efficacy in the treatment of respiratory tract infections. Direct head-to-head comparative trials are limited, but data from studies comparing them to other agents provide insights into their relative effectiveness.
Roxithromycin:
-
In a large-scale international clinical trial involving over 32,000 patients with acute community-acquired respiratory tract infections, roxithromycin (150 mg twice daily) demonstrated high rates of clinical resolution or improvement: 97% for bronchitis, 94% for exacerbation of chronic bronchitis, and 95% for pneumonia.
-
A meta-analysis of 12 clinical studies on the treatment of respiratory tract infections caused by Haemophilus influenzae showed an overall satisfactory clinical response to roxithromycin of 87% on a per-protocol basis.
Telithromycin:
-
Clinical trials have shown that telithromycin is as effective as comparator agents like amoxicillin-clavulanate, cefuroxime axetil, and clarithromycin in treating community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute sinusitis.
-
Telithromycin has demonstrated efficacy against macrolide-resistant S. pneumoniae.
Safety and Tolerability
Both roxithromycin and telithromycin are generally well-tolerated, with gastrointestinal side effects being the most commonly reported. However, telithromycin has been associated with a higher risk of certain serious adverse events.
Table 2: Comparative Safety and Tolerability
| Adverse Event | Roxithromycin | Telithromycin | Reference(s) |
| Common Adverse Events | |||
| Gastrointestinal (nausea, diarrhea) | Reported in ~4% of patients | Most frequent adverse events | |
| Serious Adverse Events | |||
| Hepatotoxicity | Rare | Rare but serious cases of acute hepatic failure and severe liver injury reported | |
| Visual Disturbances | Not commonly reported | Transient visual disturbances have occurred in a small proportion of patients | |
| Exacerbation of Myasthenia Gravis | - | Contraindicated in patients with myasthenia gravis |
Immunomodulatory and Anti-Inflammatory Effects
Beyond their direct antibacterial activity, both roxithromycin and telithromycin possess immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of various signaling pathways.
Macrolides, including roxithromycin, can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8, and inhibit the activation of transcription factors like NF-κB. Roxithromycin has been shown to reduce airway inflammation by inhibiting the PI3K-δ/Akt signaling pathway and downregulating the receptor for advanced glycation end products (RAGE).
Conclusion
Telithromycin offers a significant advantage over roxithromycin in terms of its in vitro potency and its activity against macrolide-resistant Streptococcus pneumoniae. This is attributed to its unique dual-binding mechanism to the bacterial ribosome. However, the broader clinical application of telithromycin has been tempered by concerns regarding its safety profile, particularly the risk of hepatotoxicity. Roxithromycin, while having a narrower spectrum of activity compared to telithromycin, maintains a generally favorable safety profile. The choice between these two agents in a clinical or research setting would depend on the specific pathogen, local resistance patterns, and the patient's underlying health status. For drug development professionals, the evolution from macrolides like roxithromycin to ketolides like telithromycin illustrates a successful strategy in overcoming antibiotic resistance, while also highlighting the ongoing challenge of balancing enhanced efficacy with drug safety.
References
- 1. Roxithromycin attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. What is the mechanism of Telithromycin? [synapse.patsnap.com]
A Comparative Guide to the Validation of a Novel Analytical Method for Lexithromycin
This guide provides a comprehensive comparison of a new analytical method for the quantification of Lexithromycin against established analytical techniques. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines to ensure the method's suitability for its intended purpose in pharmaceutical quality control.[1][2][3][4][5]
Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for a novel High-Performance Liquid Chromatography (HPLC) method for this compound determination compared to a conventional Ultraviolet (UV) Spectrophotometry method.
Table 1: Linearity
| Parameter | Novel HPLC Method | Conventional UV-Vis Spectrophotometry |
| Linearity Range | 5 - 100 µg/mL | 20 - 70 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.9987 |
| Regression Equation | y = 25481x + 1234 | y = 0.015x + 0.003 |
Table 2: Accuracy (Recovery)
| Parameter | Novel HPLC Method | Conventional UV-Vis Spectrophotometry |
| Concentration Spiked | 80%, 100%, 120% | Not specified |
| Mean Recovery (%) | 101.78% | 99.5% |
| % RSD of Recovery | 0.85% | 1.2% |
Table 3: Precision
| Parameter | Novel HPLC Method | Conventional UV-Vis Spectrophotometry |
| Repeatability (% RSD) | 0.65% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 0.98% | Not specified |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Novel HPLC Method | Conventional UV-Vis Spectrophotometry |
| LOD | 0.3 µg/mL | Not specified |
| LOQ | 0.5 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a precise, and accurate stability-indicating HPLC method for the quantification of this compound in bulk and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.05M Potassium dihydrogen orthophosphate buffer (pH 3 adjusted with orthophosphoric acid) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared by dissolving 10 mg of the substance in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution Preparation: For assay of a tablet formulation, twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of this compound is weighed and transferred to a 100 mL volumetric flask, dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm membrane filter.
-
Linearity: A series of at least five dilutions of the standard stock solution are prepared to cover the range of 5-100 µg/mL. Each dilution is injected in triplicate, and a calibration curve is plotted by taking the peak area versus the concentration. The correlation coefficient, y-intercept, and slope of the regression line are calculated.
-
Accuracy (Recovery): Accuracy is determined by the standard addition method. A known amount of standard this compound is added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The recovery of the added standard is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a single concentration of the standard solution are made on the same day, and the relative standard deviation (% RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.
-
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that the method can resolve this compound from any degradation products.
UV-Vis Spectrophotometry Method
Objective: To develop a simple and cost-effective UV-Vis spectrophotometric method for the estimation of this compound.
Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
Procedure:
-
Solvent Selection: A suitable solvent in which this compound is soluble and stable is selected. For this hypothetical method, deionized water and a phosphate buffer of pH 7.4 are used.
-
Determination of Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance. For this method, a λmax of 420 nm is considered.
-
Standard Solution Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of standard this compound in 10 mL of the selected solvent.
-
Linearity: From the stock solution, a series of dilutions are prepared to obtain concentrations within the range of 20-70 µg/mL. The absorbance of each solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Accuracy (Recovery): The accuracy is determined by analyzing samples of known concentration and comparing the measured value with the true value.
-
Precision (Repeatability): The absorbance of six independent samples of this compound at a single concentration is measured, and the %RSD is calculated.
Workflow and Process Diagrams
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship of the validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lexithromycin
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lexithromycin, a macrolide antibiotic, requires careful handling and disposal due to its potential environmental toxicity. Adherence to established procedures is essential to mitigate risks and ensure compliance with regulatory standards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed to prevent its release into the environment. The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][3][4]
Disposal Procedures for this compound in a Laboratory Setting
The following step-by-step guidance outlines the proper disposal procedures for this compound in various forms within a research or laboratory environment.
1. Waste Identification and Segregation:
-
Pure this compound (Unused or Expired): Treat as a hazardous chemical waste.
-
Concentrated Stock Solutions: All stock solutions of this compound, regardless of the solvent, should be considered hazardous chemical waste.[5]
-
Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), bench paper, and plasticware that are grossly contaminated with pure this compound or its concentrated solutions should be disposed of as hazardous waste.
-
Dilute Solutions (e.g., cell culture media): While some institutional guidelines may allow for the autoclaving of media containing certain heat-labile antibiotics, it is crucial to confirm the heat stability of this compound. Given its environmental toxicity, the most conservative and recommended approach is to treat all media containing this compound as chemical waste.
2. Waste Collection and Storage:
-
Containers: Use only approved, properly labeled hazardous waste containers. The container must be compatible with the waste being collected (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., "this compound in DMSO"). Indicate the approximate concentration or quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.
3. Disposal Pathway:
-
Do Not Sewer: Under the EPA's Subpart P regulations, the sewering (flushing down the drain) of hazardous pharmaceutical waste is prohibited.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The most common and required method of treatment for hazardous pharmaceutical waste is incineration at a permitted facility.
Quantitative Data and Experimental Protocols
Currently, there are no standardized and approved experimental protocols for the in-laboratory chemical deactivation of this compound for routine disposal purposes. While research has been conducted on the degradation of similar macrolide antibiotics, such as roxithromycin, through methods like acidic hydrolysis and photocatalysis, these are not intended as standard disposal procedures. It is important to note that degradation products can sometimes be more toxic than the parent compound.
The following table summarizes the recommended disposal methods for this compound waste in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound Powder | Collection for hazardous waste incineration | Do not dispose of in regular trash. |
| Concentrated Stock Solutions | Collection for hazardous waste incineration | Label with full chemical name and solvent. |
| Contaminated Labware | Collection for hazardous waste incineration | Segregate from non-hazardous lab waste. |
| Dilute Aqueous Solutions | Collection for hazardous waste incineration | Do not dispose of down the drain. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.
References
- 1. epa.gov [epa.gov]
- 2. Aquatic toxicity of the macrolide antibiotic clarithromycin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. bitesizebio.com [bitesizebio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lexithromycin
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Lexithromycin.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a macrolide antibiotic. Adherence to these procedures is paramount to ensure personal safety and prevent environmental contamination.
This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Individuals handling this compound may be susceptible to allergic reactions, a known risk associated with antibiotics[2]. Therefore, strict adherence to personal protective equipment (PPE) protocols and handling guidelines is essential.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound powder and solutions. These recommendations are compiled from safety data sheets and general best practices for handling potentially hazardous pharmaceutical compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety goggles with side-shields or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield offers a greater degree of protection against splashes[3]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double gloving is recommended to minimize the risk of exposure[3][4]. Gloves should be powder-free and inspected for integrity before use. Change gloves every 30-60 minutes or immediately if contaminated or damaged. |
| Body | Impervious disposable gown | The gown should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. It should cover the body from the neck to the knees and fasten in the back. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is necessary when there is a risk of inhaling fine particles, especially when handling the powder outside of a containment system or if exposure limits are exceeded. |
| Feet | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal. Following this workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound in a laboratory setting.
1. Preparation and Planning:
-
Risk Assessment: Before initiating any work, conduct a thorough risk assessment for the planned experiment.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and handling precautions.
-
Emergency Procedures: Ensure all lab personnel know the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.
-
Work Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood. The work surface should be covered with disposable, plastic-backed absorbent paper.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the compound.
-
Ventilation: All handling of this compound powder and volatile solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Weighing: When weighing the compound, use an enclosure or a balance with a draft shield within the fume hood to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: After use, decontaminate all work surfaces and equipment. A common method is scrubbing with alcohol.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Accidental Release and First Aid
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill to prevent further spread.
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders. For solid spills, use a damp cloth or a filtered vacuum to avoid creating dust.
-
Collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Disposal Procedure: All waste must be disposed of through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
